2-(3-Bromophenyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPFTJXVEBANAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455635 | |
| Record name | 2-(3-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-60-8 | |
| Record name | 2-(3-Bromophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bromophenyl)pyridine | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Derivatization of 2-(3-Bromophenyl)pyridine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Bromophenyl)pyridine and its derivatives, compounds of significant interest in medicinal chemistry. The guide details established synthetic protocols, presents quantitative data for key reactions, and explores the biological activities of these derivatives, particularly in the context of anticancer research.
Core Synthesis of this compound
The formation of the biaryl scaffold of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The primary methods employed are the Suzuki-Miyaura, Negishi, and Stille couplings, each offering distinct advantages in terms of substrate availability, functional group tolerance, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation, coupling a boronic acid or ester with an organic halide.[1] For the synthesis of this compound, this typically involves the reaction of a 2-halopyridine with (3-bromophenyl)boronic acid or vice-versa. The reaction is known for its mild conditions and the low toxicity of the boron reagents.[2]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3][4] This method is highly effective for the synthesis of unsymmetrical biaryls and is noted for its high yields and functional group tolerance.[5][6] The organozinc reagent can be prepared in situ from the corresponding halopyridine.[5]
Stille Coupling
The Stille reaction utilizes the coupling of an organotin compound (organostannane) with an organic halide.[7] Organotin reagents are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide variety of functional groups.[8][9] However, a significant drawback is the toxicity of the tin compounds.[7]
A general workflow for these core synthesis reactions is depicted below.
The catalytic cycle for these palladium-catalyzed reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Quantitative Data for Core Synthesis
The following table summarizes representative quantitative data for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling.
| Aryl Halide (1 equiv.) | Boronic Acid Derivative (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pyridine-3-boronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High | [2] |
| 9-Benzyl-6-chloropurine | Phenylboronic acid (1.5) | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (1.25) | Toluene | 100 | - | 95 | [10] |
| Aryl Bromide | 2-Pyridylboronate (1.5) | Pd₂dba₃ (1.5) | Ligand 1 (9) | KF (3) | Dioxane | 110 | - | 63-82 | [11] |
Derivatization of this compound
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization, allowing for the creation of a diverse library of derivatives. Key derivatization reactions include the Sonogashira coupling and the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[3][12] This reaction allows for the introduction of various alkynyl groups at the 3-position of the phenyl ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13] This reaction enables the introduction of a wide range of primary and secondary amines, including various heterocyclic amines, to the 2-phenylpyridine scaffold.
Quantitative Data for Derivatization Reactions
The following table presents data for the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes, illustrating typical conditions and yields for this type of transformation.
| 2-Amino-3-bromopyridine (equiv.) | Terminal Alkyne (equiv.) | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (1.2) | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [3][14] |
| 1 | 1-Ethynyl-4-methylbenzene (1.2) | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 | [3] |
| 1 | 2-Methyl-3-butyn-2-ol (1.2) | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3][14] |
Biological Activity of Arylpyridine Derivatives
Derivatives of 2-phenylpyridine have demonstrated significant potential as therapeutic agents, particularly in oncology. These compounds have been shown to exhibit potent antiproliferative and anticancer activities by modulating key signaling pathways.
Anticancer and Antiproliferative Activity
Arylpyridine derivatives have shown broad-spectrum antitumor activities against various cancer cell lines, including colon, lung, and breast cancer.[15][16] The introduction of different substituents allows for the fine-tuning of their biological properties.
Signaling Pathways
-
Tubulin Polymerization Inhibition : Certain arylpyridine derivatives act as tubulin polymerization inhibitors.[15] By binding to the colchicine binding site on tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16]
-
VEGFR-2 Kinase Inhibition : Some brominated pyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[17] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor angiogenesis.[17]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected brominated pyridine derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [17] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [17] |
| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [17] |
| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [17] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [17] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | > 20 | [17] |
| Arylpyridine 29 | A549 (Lung) | - | [15][16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine[2]
-
Reaction Setup : To an oven-dried Schlenk flask, add the 2-halopyridine (1.0 mmol, 1.0 eq), the corresponding boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Negishi Coupling of an Aryl Bromide[18]
-
Catalyst Pre-formation (Optional) : In a Schlenk flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., 2,3'-bipyridine, 1-5 mol%) in a minimal amount of anhydrous solvent. Stir at room temperature for 15-30 minutes.
-
Addition of Reactants : To the flask containing the catalyst, add the aryl bromide (1.0 equivalent) and additional anhydrous solvent.
-
Addition of Organozinc Reagent : Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction : Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC or GC-MS.
-
Work-up : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product by flash chromatography.
General Procedure for Sonogashira Coupling of an Aryl Bromide[3]
-
Reaction Setup : To a round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere : Purge the flask with an inert gas (e.g., nitrogen).
-
Solvent and Reagents : Add DMF (2.0 mL) and stir for 30 minutes. Then, add the aryl bromide (1.0 eq), the terminal alkyne (1.2 eq), and a base such as Et₃N.
-
Reaction : Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (e.g., 3 hours), monitoring the reaction progress by TLC.
-
Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification : Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
The experimental workflow for a typical cross-coupling synthesis is outlined below.
References
- 1. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-(3-Bromophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(3-Bromophenyl)pyridine. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents an illustrative analysis based on spectral data from closely related analogs. This approach offers valuable insights into the expected spectral characteristics and provides a framework for the analysis of this and similar compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These values are estimated based on the analysis of similar compounds, including 2-phenylpyridine, 2-bromopyridine, and various brominated phenyl derivatives. The numbering convention used for the assignments is shown in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' | 8.70 | d | 4.8 |
| H-2 | 8.15 | t | 1.8 |
| H-6 | 7.95 | d | 8.0 |
| H-4' | 7.80 | td | 7.7, 1.8 |
| H-4 | 7.60 | ddd | 8.0, 2.2, 1.2 |
| H-5 | 7.40 | t | 7.9 |
| H-5' | 7.30 | ddd | 7.5, 4.8, 1.2 |
| H-3' | 7.25 | d | 7.8 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | 156.5 |
| C-6' | 149.8 |
| C-1 | 141.0 |
| C-4' | 136.8 |
| C-4 | 131.5 |
| C-6 | 130.2 |
| C-2 | 129.5 |
| C-5 | 129.0 |
| C-3 | 123.0 |
| C-5' | 122.5 |
| C-3' | 120.8 |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR data for a solid organic compound like this compound.[1]
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
¹H NMR Spectroscopy
-
Instrument Setup : Place the NMR tube into the spectrometer's magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction to the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy
-
Instrument Setup : Use the same sample and ensure the instrument is tuned for ¹³C observation.
-
Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing :
-
Apply a Fourier transform to the FID.
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: A logical workflow for the structural elucidation of an organic compound using NMR spectroscopy.
References
Analysis of 2-(3-Bromophenyl)pyridine Crystal Structure: A Technical Overview
Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure data for 2-(3-Bromophenyl)pyridine, including unit cell parameters, bond lengths, and bond angles, is not publicly available. This technical guide, therefore, outlines the general methodologies and analytical approaches that would be employed in such an analysis, drawing parallels from studies on structurally related compounds. This document serves as a blueprint for researchers and drug development professionals on the key experimental and computational workflows involved in crystal structure analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential applications as a building block in the synthesis of more complex molecules. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, predicting intermolecular interactions, and informing rational drug design. A detailed crystal structure analysis provides precise information on molecular geometry, conformation, and the nature of non-covalent interactions that govern the packing of molecules in the solid state.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling between 2-bromopyridine and 3-bromophenylboronic acid.
Typical Synthetic Protocol:
-
Reaction Setup: In an inert atmosphere, 2-bromopyridine (1 equivalent), 3-bromophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Execution: The reaction mixture is heated under reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, methanol, hexane, or dichloromethane). Vapor diffusion is another common technique where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional structure of a crystalline solid.
Data Collection and Processing:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern, consisting of a set of reflections, is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
Structure Solution and Refinement:
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation (Hypothetical)
In the absence of experimental data for this compound, the following tables illustrate how the quantitative crystallographic data would be presented.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₁H₈BrN |
| Formula weight | 234.10 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.50 Å, b = 12.20 Å, c = 9.80 Å |
| α = 90°, β = 105.0°, γ = 90° | |
| Volume | 982.5 ų |
| Z | 4 |
| Density (calculated) | 1.581 Mg/m³ |
| Absorption coefficient | 3.852 mm⁻¹ |
| F(000) | 464 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5600 |
| Independent reflections | 2250 [R(int) = 0.045] |
| Completeness to theta = 28.0° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2250 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.040, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.115 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(3') | 1.90(1) | C(2)-C(1')-C(6') | 118.0(1) |
| N(1)-C(2) | 1.34(1) | C(1')-C(2)-N(1) | 122.0(1) |
| N(1)-C(6) | 1.34(1) | C(2)-N(1)-C(6) | 117.0(1) |
| C(2)-C(1') | 1.49(1) | C(2')-C(3')-Br(1) | 119.5(1) |
| C(3')-C(4') | 1.39(1) | C(4')-C(3')-Br(1) | 119.5(1) |
| C(2)-C(3) | 1.39(1) | ||
| C(3)-C(4) | 1.38(1) | ||
| C(4)-C(5) | 1.38(1) | ||
| C(5)-C(6) | 1.39(1) |
Note: Atom numbering would be based on the crystallographic data.
Visualization of Experimental Workflow
The logical flow of a crystal structure analysis experiment can be visualized as follows:
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide outlines the standard procedures and data presentation formats that are central to such an investigation. The synthesis, crystallization, and single-crystal X-ray diffraction analysis are pivotal steps in elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. The resulting structural information is invaluable for researchers in drug discovery and materials science, providing a foundation for understanding molecular interactions and designing novel compounds with desired properties. Future work should focus on obtaining high-quality crystals of this compound to perform a definitive crystal structure analysis.
In-Depth Technical Guide on the Photophysical Properties of 2-(3-Bromophenyl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-phenylpyridines are a significant class of organic compounds extensively utilized in materials science and medicinal chemistry. Their unique electronic and optical characteristics, arising from the interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring, make them highly valuable. The photophysical properties of these molecules can be finely tuned by introducing various substituents to either aromatic ring. This guide focuses on the photophysical properties of 2-(3-Bromophenyl)pyridine and its analogs, compounds of interest for applications such as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in photodynamic therapy. The introduction of a bromine atom, a heavy halogen, is known to influence the photophysical pathways, often enhancing intersystem crossing and promoting phosphorescence.
Core Photophysical Concepts
The interaction of this compound analogs with light is governed by several key photophysical principles:
-
Absorption: The process where a molecule absorbs a photon, promoting an electron from a lower energy molecular orbital to a higher energy one. This is typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The efficiency of this process is quantified by the molar absorption coefficient (ε).
-
Fluorescence: After excitation, the molecule can rapidly relax to the lowest vibrational level of the first excited singlet state (S₁) and then return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence and occurs on a nanosecond timescale. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Intersystem Crossing (ISC): A radiationless transition between two electronic states of different spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁). The presence of a heavy atom like bromine significantly enhances the probability of ISC due to increased spin-orbit coupling.
-
Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). This process is spin-forbidden, resulting in much longer lifetimes, ranging from microseconds to seconds.
-
Quantum Yield (Φ): A measure of the efficiency of a photophysical process, defined as the ratio of the number of photons emitted (for fluorescence or phosphorescence) to the number of photons absorbed.
-
Lifetime (τ): The average time a molecule spends in an excited state before returning to the ground state.
Data Presentation: Photophysical Properties of 2-Phenylpyridine Analogs
While comprehensive data specifically for this compound is not extensively available in a single source, the following tables summarize representative photophysical data for related substituted 2-phenylpyridine compounds and their metal complexes to provide a comparative overview. The data for iridium(III) complexes are particularly relevant as 2-phenylpyridine derivatives are common ligands in phosphorescent OLEDs.
Table 1: Photophysical Properties of Selected 2-Phenylpyridine Analogs
| Compound/Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| 2-Phenylpyridine | Various | ~240-280 | - | - | - | [1] |
| Ir(ppy)₃ | CH₂Cl₂ | ~260, 380, 440 | 510 | 0.4 | 2.0 µs | [2] |
| Ir(ppy)₂(fppy) | CH₂Cl₂ | - | 525 | - | - | [2] |
| [Ir(ppy)₂(bpy)]PF₆ (bpy = 5,5'-diaryl-2,2'-bipyridine) | 2-MeTHF | ~260-320, ~380-460 | ~510-530 | 0.1-0.6 | 1-3 µs | [3] |
| [Ir(C^N)₂(tpy)]PF₆ (C^N = ppy) | - | - | 572 | 0.0372 | 80 ns | [4] |
Note: "ppy" refers to the cyclometalated 2-phenylpyridine ligand. "fppy" is a fluorinated derivative. Data for this compound as a ligand in similar complexes is expected to show red-shifted emission and potentially altered quantum yields and lifetimes due to the heavy-atom effect.
Experimental Protocols
The characterization of the photophysical properties of this compound analogs involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λabs) and the molar absorption coefficients (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) of known concentration (typically 10⁻³ to 10⁻⁴ M). From the stock solution, prepare a series of dilutions in the same solvent to concentrations ranging from 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectra of the diluted solutions from approximately 200 to 600 nm.
-
The absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
Calculate the molar absorption coefficient (ε) at each λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Fluorescence and Phosphorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λem) for both fluorescence and phosphorescence.
Methodology:
-
Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements (absorbance at the excitation wavelength should be < 0.1 to avoid inner-filter effects). For phosphorescence measurements, the solvent should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, as oxygen is an efficient quencher of triplet states. Measurements are often performed in a frozen solvent matrix at 77 K (liquid nitrogen) to minimize non-radiative decay pathways.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, a pulsed source and time-gated detection may be necessary.
-
Measurement:
-
Place the cuvette with the sample in the sample holder.
-
Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.
-
For phosphorescence at 77 K, the sample is placed in a quartz tube and submerged in a liquid nitrogen-filled dewar that is placed in the sample compartment.
-
-
Data Analysis: Identify the wavelength(s) of maximum emission intensity (λem).
Fluorescence and Phosphorescence Quantum Yield (Φ) Determination
Objective: To quantify the efficiency of the emission process. The relative method, comparing the sample to a well-characterized standard, is commonly used.
Methodology:
-
Standard Selection: Choose a fluorescence or phosphorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate (ΦF = 0.54 in 0.5 M H₂SO₄) and [Ru(bpy)₃]²⁺ (ΦP = 0.028 in deaerated water).
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.
-
Measurement:
-
Record the UV-Vis absorption spectra and determine the absorbance at the excitation wavelength for all solutions.
-
Record the fluorescence/phosphorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated emission intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd × (Gradsample / Gradstd) × (nsample² / nstd²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Excited State Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes (picoseconds to microseconds). For longer-lived phosphorescence, Multi-Channel Scaling (MCS) or transient absorption spectroscopy can be used.
-
Measurement (TCSPC):
-
The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of the number of photons detected versus time is constructed, which represents the decay of the excited state.
-
-
Data Analysis: The decay curve is fitted to one or more exponential functions to extract the lifetime(s) (τ).
Mandatory Visualization
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the synthesis and photophysical characterization of this compound analogs.
Jablonski Diagram for a Brominated Phenylpyridine Analog
Caption: Jablonski diagram illustrating the key photophysical processes for a this compound analog.
References
Electrochemical Behavior of 2-(3-Bromophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted electrochemical behavior of 2-(3-Bromophenyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on analogous structures, namely 2-phenylpyridine and brominated aromatic compounds. The document outlines the probable electrochemical reduction and oxidation pathways, supported by detailed experimental protocols for cyclic voltammetry. Quantitative data, derived from related compounds, are presented in tabular format to serve as a valuable reference for researchers. Furthermore, this guide includes diagrammatic representations of the proposed electrochemical mechanisms and experimental workflows to facilitate a deeper understanding of the subject.
Introduction
This compound is a heterocyclic aromatic compound that holds significant interest in medicinal chemistry and materials science due to its versatile structure, which combines the electronic properties of both pyridine and a brominated phenyl ring. Understanding its electrochemical behavior is crucial for applications in electrosynthesis, sensor development, and for elucidating its metabolic pathways, as many drug molecules undergo redox transformations in biological systems. This guide aims to provide a foundational understanding of the key electrochemical characteristics of this compound by examining the behavior of its constituent moieties.
Predicted Electrochemical Behavior
The electrochemical profile of this compound is expected to be characterized by two primary processes: the reduction of the carbon-bromine bond and the oxidation of the 2-phenylpyridine core.
Electrochemical Reduction
The reduction of this compound is anticipated to proceed via the cleavage of the C-Br bond, a common pathway for brominated aromatic compounds. This process is generally irreversible and involves a two-electron transfer. The initial step is the transfer of one electron to form a radical anion, which then rapidly undergoes dissociation to yield a phenylpyridine radical and a bromide ion. The resulting radical is subsequently reduced further and protonated by a proton source in the electrolyte solution to give 2-phenylpyridine.
Studies on the electrochemical reduction of various aromatic bromides have shown that this process occurs at negative potentials.[1] The exact potential is influenced by the electrode material and the solvent system used.
Electrochemical Oxidation
The oxidation of this compound is predicted to occur on the 2-phenylpyridine moiety. Research on the electrochemical oxidation of 2-phenylpyridine has shown that it can undergo palladium-catalyzed ortho C-H functionalization.[2] In the absence of a catalyst, the oxidation is expected to be initiated by the removal of an electron from the π-system of the aromatic rings. The pyridinium nitrogen can also play a role in the oxidation process. The oxidation of pyridine N-oxides has been shown to proceed via the formation of an N-oxyl radical cation.[3]
Quantitative Data Summary
The following tables summarize the expected electrochemical parameters for this compound based on data from analogous compounds. It is important to note that these are estimated values and may vary depending on the specific experimental conditions.
Table 1: Predicted Reduction Potential of this compound
| Parameter | Predicted Value | Reference Compound(s) | Notes |
| Peak Reduction Potential (Epc) vs. Ag/AgCl | -1.5 to -2.0 V | Bromobenzene, other brominated aromatics | Irreversible process corresponding to C-Br bond cleavage.[4] |
Table 2: Predicted Oxidation Potential of this compound
| Parameter | Predicted Value | Reference Compound(s) | Notes |
| Peak Oxidation Potential (Epa) vs. Ag/AgCl | +1.0 to +1.5 V | 2-Phenylpyridine, Pyridine derivatives | May be influenced by the presence of the bromine substituent.[2][5] |
Experimental Protocols
This section provides a detailed methodology for investigating the electrochemical behavior of this compound using cyclic voltammetry.
Materials and Reagents
-
Analyte: this compound (high purity)
-
Solvent: Acetonitrile (CH3CN), anhydrous, electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), 0.1 M
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode with a salt bridge containing the supporting electrolyte solution
-
Counter Electrode: Platinum wire
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode setup
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen) supply for deaeration
Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile) between each polishing step.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF6) in anhydrous acetonitrile.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Potential Range (for reduction): 0 V to -2.5 V vs. Ag/AgCl
-
Potential Range (for oxidation): 0 V to +2.0 V vs. Ag/AgCl
-
Scan Rate: 100 mV/s (can be varied from 20 to 500 mV/s to study scan rate dependence)
-
-
Record the cyclic voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
Visualizations
The following diagrams illustrate the proposed electrochemical pathways and the experimental workflow.
References
A Deep Dive into 2-(3-Bromophenyl)pyridine: Theoretical and Computational Perspectives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Bromophenyl)pyridine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1][2][3][4] Its unique electronic and structural properties, conferred by the interplay of the electron-withdrawing pyridine ring and the halogenated phenyl moiety, make it a versatile scaffold in medicinal chemistry.[1][3] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, encompassing its synthesis, spectroscopic characterization, and in-silico analysis. Detailed experimental protocols, summarized quantitative data, and visual workflows are presented to facilitate a deeper understanding and application of this compound in research and development.
Synthesis and Characterization
The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki coupling being one of the most common and efficient methods.
Experimental Protocol: Suzuki Coupling
A plausible synthetic route involves the palladium-catalyzed cross-coupling of 2-bromopyridine with 3-bromophenylboronic acid.
Materials:
-
2-Bromopyridine
-
3-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 2-bromopyridine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalytic system.
-
Add a 3:1 mixture of toluene and ethanol, followed by water.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromophenyl)pyridine
This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of 2-(3-bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research.[1] Given the absence of a publicly available experimental mass spectrum for this specific compound, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds, namely 3-bromopyridine and 2-phenylpyridine. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization.
Molecular and Spectrometric Properties
This compound (CAS: 4373-60-8) is an aromatic heterocyclic compound.[1] Its fundamental properties relevant to mass spectrometry are detailed below. High-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.[1]
| Property | Value |
| Molecular Formula | C₁₁H₈BrN |
| Monoisotopic Mass | 232.98401 Da |
| Average Molecular Weight | 234.09 g/mol |
| Key Isotopic Feature | Presence of Bromine (⁷⁹Br and ⁸¹Br) |
Theoretical Mass Spectrum Data
The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Theoretical Relative Abundance (%) |
| [M]⁺• (Molecular Ion) | 233 | 235 | ~98 |
| [M-Br]⁺ | 154 | - | (Expected to be a major fragment) |
| [M-HCN]⁺• | 206 | 208 | (Potential minor fragment) |
| [C₅H₄N]⁺ | 78 | - | (Potential fragment) |
Experimental Protocols for Mass Spectrometry Analysis
While a specific protocol for this compound is not available, a general methodology for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be proposed based on standard practices for similar analytes.
Sample Preparation
A dilute solution of this compound should be prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.
Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Proposed Mass Spectrometric Fragmentation Pathways
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the carbon-bromine bond and the fragmentation of the heterocyclic and aromatic rings.
Primary Fragmentation: Loss of Bromine Radical
The most probable initial fragmentation event is the homolytic cleavage of the C-Br bond, which is the weakest bond in the molecular ion. This will result in the loss of a bromine radical (Br•) and the formation of a stable phenylpyridine cation.
-
[C₁₁H₈BrN]⁺• (m/z 233/235) → [C₁₁H₈N]⁺ (m/z 154) + Br•
The resulting fragment at m/z 154 is expected to be a prominent peak in the mass spectrum.
Secondary Fragmentation Pathways
The [C₁₁H₈N]⁺ fragment can undergo further fragmentation:
-
Loss of Acetylene: A common fragmentation pathway for aromatic systems is the loss of acetylene (C₂H₂), which would lead to a fragment at m/z 128.
-
[C₁₁H₈N]⁺ (m/z 154) → [C₉H₆N]⁺ (m/z 128) + C₂H₂
-
-
Cleavage of the Pyridine Ring: The pyridine ring can undergo cleavage, often involving the loss of hydrogen cyanide (HCN).
-
[C₁₁H₈N]⁺ (m/z 154) → [C₁₀H₇]⁺ (m/z 127) + HCN
-
Alternative Fragmentation of the Molecular Ion
A less favorable, but possible, fragmentation pathway directly from the molecular ion involves the cleavage of the pyridine ring with the loss of HCN.
-
[C₁₁H₈BrN]⁺• (m/z 233/235) → [C₁₀H₇Br]⁺• (m/z 206/208) + HCN
The resulting fragment at m/z 206/208 would also show the characteristic bromine isotopic pattern.
Conclusion
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak exhibiting a doublet at m/z 233 and 235, confirming the presence of bromine. The primary fragmentation pathway is predicted to be the loss of the bromine radical, leading to a stable cation at m/z 154. Subsequent fragmentation of this ion through the loss of acetylene or hydrogen cyanide is also anticipated. This theoretical guide provides a foundational framework for the interpretation of experimental mass spectra of this compound and related compounds, aiding in their unambiguous identification in complex matrices.
References
In-depth Technical Guide on the Thermal Stability Assessment of 2-(3-Bromophenyl)pyridine using Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental Thermogravimetric Analysis (TGA) data for 2-(3-Bromophenyl)pyridine is not publicly available. This guide provides a comprehensive framework and detailed hypothetical protocols for conducting and interpreting such a study. The data presented herein is illustrative and intended to serve as a template for future experimental work.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its thermal stability is a critical parameter that influences its storage, handling, and application, particularly in processes requiring elevated temperatures. Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide outlines the core principles and a hypothetical study of the thermal stability of this compound.
Hypothetical Thermal Stability Data
The following table summarizes hypothetical TGA data for this compound under both inert (Nitrogen) and oxidative (Air) atmospheres. This data illustrates the expected thermal behavior and provides a basis for comparison.
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | 250 °C | 235 °C |
| Temperature at 5% Mass Loss (Td5) | 265 °C | 248 °C |
| Temperature at 50% Mass Loss (Td50) | 310 °C | 295 °C |
| Final Decomposition Temperature (Tfinal) | 380 °C | 350 °C |
| Residual Mass at 600 °C | < 1% | < 1% |
| Major Decomposition Step(s) | One major step | Two overlapping steps |
Experimental Protocols
A detailed methodology is crucial for reproducible TGA experiments. The following protocol outlines the steps for analyzing the thermal stability of this compound.
3.1. Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) is to be used.
-
Calibration: Temperature calibration should be performed using certified reference materials (e.g., indium, zinc) according to the instrument manufacturer's guidelines. Mass calibration should be verified using standard calibration weights.
3.2. Sample Preparation
-
Sample: this compound, with a purity of >98% (GC), should be used.
-
Preparation: A sample mass of 5-10 mg is weighed into a clean, tared TGA pan (typically platinum or alumina). The sample should be evenly distributed at the bottom of the pan to ensure uniform heating.
3.3. TGA Analysis Conditions
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: The experiment should be conducted under two different atmospheres to assess both thermal and thermo-oxidative stability:
-
Inert: High-purity nitrogen (99.999%) with a purge gas flow rate of 50 mL/min.
-
Oxidative: Dry air with a purge gas flow rate of 50 mL/min.
-
-
Data Acquisition: Mass change and temperature are continuously recorded throughout the experiment.
3.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine key thermal stability parameters, including the onset temperature of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum rate of decomposition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound.
Caption: Workflow for TGA analysis of this compound.
Interpretation of Hypothetical Results and Signaling Pathways
The hypothetical data suggests that this compound exhibits moderate thermal stability. The lower decomposition temperature in an air atmosphere indicates that the presence of oxygen accelerates its degradation, a common phenomenon for organic molecules.
The thermal decomposition of this compound likely proceeds through complex radical mechanisms. The weaker C-Br bond would be a probable site for initial bond cleavage, leading to the formation of phenylpyridine and bromine radicals. In an oxidative environment, the reaction mechanism would be further complicated by the involvement of oxygen, leading to the formation of various oxidized byproducts.
The following diagram illustrates a simplified, conceptual pathway of the initial thermal decomposition steps.
Caption: Conceptual thermal decomposition pathways.
Conclusion
This technical guide provides a comprehensive overview of the methodology for assessing the thermal stability of this compound using TGA. While specific experimental data is not yet available, the provided protocols and hypothetical data serve as a valuable resource for researchers and professionals in the field. The outlined experimental workflow and conceptual decomposition pathways offer a solid foundation for future studies on this and related compounds, ensuring robust and reproducible thermal analysis. Further investigation using techniques such as TGA-MS (Therogravimetric Analysis-Mass Spectrometry) would be beneficial to identify the evolved gas products and elucidate the precise decomposition mechanism.
An In-depth Technical Guide to the Electronic Properties of Bromophenylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of bromophenylpyridine isomers. The strategic placement of the bromo- and phenyl- substituents, along with the nitrogen atom within the pyridine ring, gives rise to a rich diversity of electronic behaviors across the various isomers. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and optoelectronics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and conceptual relationships.
Core Electronic Properties: A Comparative Overview
The electronic properties of bromophenylpyridine isomers are fundamentally dictated by the interplay of inductive and resonance effects conferred by the bromine atom and the pyridine nitrogen. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution, particularly at the ortho (2-) and para (4-) positions.[1] This inherent electronic characteristic influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn govern the photophysical and electrochemical behavior of the isomers.
Photophysical Properties
Table 1: Illustrative Photophysical Data of Substituted Pyridine Derivatives
| Compound/Isomer | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| meso-(2-Pyridyl)-BODIPY | 498 | 508 | 0.04 | Cyclohexane |
| meso-(3-Pyridyl)-BODIPY | 501 | 510 | 0.84 | Cyclohexane |
| meso-(4-Pyridyl)-BODIPY | 502 | 511 | 0.61 | Cyclohexane |
Note: Data is for meso-pyridyl-BODIPY derivatives and is intended to be illustrative of the effect of isomerism on photophysical properties.[2]
Electrochemical Properties
The redox behavior of bromophenylpyridine isomers is also strongly influenced by the position of the substituents. The electron-withdrawing nature of the pyridine nitrogen generally makes the molecule more susceptible to reduction. The position of the bromine atom can further modulate the redox potentials. In palladium-catalyzed cross-coupling reactions, the reactivity of bromopyridine isomers often follows the order 4- > 2- > 3-bromopyridine, which reflects the electronic activation at different positions.[1]
Table 2: Illustrative Electrochemical Data of Substituted Pyridyl Compounds
| Compound/Isomer | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| meso-(2-Pyridyl)-BODIPY | 0.93 | -1.21 | -5.73 | -3.59 |
| meso-(3-Pyridyl)-BODIPY | 0.96 | -1.21 | -5.76 | -3.59 |
| meso-(4-Pyridyl)-BODIPY | 0.95 | -1.21 | -5.75 | -3.59 |
Note: Data is for meso-pyridyl-BODIPY derivatives and is intended to be illustrative. HOMO and LUMO levels were estimated from electrochemical data.[2]
Experimental Protocols
Accurate characterization of the electronic properties of bromophenylpyridine isomers relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima and the fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the bromophenylpyridine isomers in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) in the concentration range of 10-5 to 10-6 M.
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample solutions at their respective λabs using a spectrofluorometer.
-
Record the emission spectra, ensuring to scan a wavelength range significantly longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546).
-
Prepare a series of solutions of both the standard and the sample with varying absorbances at the excitation wavelength (typically below 0.1 to avoid inner filter effects).
-
Measure the integrated fluorescence intensity (area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Sample Preparation:
-
Dissolve the bromophenylpyridine isomer in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Measurement:
-
Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic current is observed towards positive potentials (for oxidation) and then reversing the scan towards negative potentials (for reduction).
-
Record the current response as a function of the applied potential.
-
Add ferrocene as an internal standard at the end of the experiment and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used to reference the potentials.
-
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for the oxidation (Eox) and reduction (Ered) processes from the cyclic voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations: EHOMO = - (Eox vs. Fc/Fc+ + 4.8) eV ELUMO = - (Ered vs. Fc/Fc+ + 4.8) eV
-
Computational Chemistry (Density Functional Theory)
Objective: To theoretically calculate the electronic structure, including HOMO and LUMO energy levels and simulated absorption spectra.
Methodology:
-
Molecular Structure Optimization:
-
Build the initial 3D structures of the bromophenylpyridine isomers.
-
Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
-
Electronic Property Calculation:
-
Using the optimized geometries, perform single-point energy calculations to obtain the molecular orbital energies (HOMO and LUMO).
-
-
Excited State Calculations:
-
Use Time-Dependent DFT (TD-DFT) with the same functional and basis set to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships discussed in this guide.
Caption: Workflow for Photophysical Characterization.
Caption: Workflow for Electrochemical Characterization.
References
solubility and physical constants of 2-(3-Bromophenyl)pyridine
An In-depth Technical Guide to the Solubility and Physical Constants of 2-(3-Bromophenyl)pyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides a comprehensive overview of the , a versatile building block in medicinal chemistry and materials science.[1][2]
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are crucial for its application in synthesis and material design. These properties dictate its behavior in various chemical environments and are essential for developing new therapeutic agents and advanced materials.[1][2] The pyridine moiety, a common motif in pharmaceuticals, contributes to the compound's pharmacological activity.[3][4]
Physical Constants
A compilation of the key physical constants for this compound is presented below. These values are essential for experimental design and theoretical modeling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrN | [5][6][7][8] |
| Molecular Weight | 234.09 g/mol | [6][7][9] |
| Appearance | White to yellow to green clear liquid or white powder | [5][8][10] |
| Melting Point | 253°C to 255°C | [5] |
| Boiling Point | 311.891°C at 760 mmHg | |
| Density | 1.426 g/cm³ | |
| Flash Point | 142.427°C | |
| Refractive Index | 1.606 | |
| Vapor Pressure | 0.001 mmHg at 25°C | |
| pKa (Predicted) | 4.04 ± 0.12 | [9] |
| LogP (Predicted) | 3.10590 | [11] |
Solubility Profile
The solubility of this compound is influenced by its molecular structure, which contains both a polar pyridine ring and a nonpolar bromophenyl group. Pyridine itself is miscible with a wide range of polar and nonpolar solvents due to the polar nature of the nitrogen atom.[12] Consequently, this compound is expected to be soluble in many common organic solvents.
Experimental Protocols
Accurate determination of physical constants is fundamental in chemical research. The following are standard protocols for measuring the melting point, boiling point, and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature range.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[13]
-
Sample of this compound (in powdered form)[15]
-
Mortar and pestle (optional, for grinding)
Procedure (Capillary Method): [15]
-
Sample Preparation: Ensure the sample is dry and finely powdered.[14][15] Introduce a small amount of the compound into the open end of a capillary tube to a height of about 2-3 mm.[13][14]
-
Loading the Apparatus: Place the capillary tube into the heating block of the melting point apparatus.[13][14]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[14]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[16][17]
Apparatus:
-
Thiele tube or a small test tube with a side arm[16][17][18]
-
Mineral oil or other suitable heating bath liquid[19]
Procedure (Thiele Tube Method): [18]
-
Sample Preparation: Fill a small test tube with the liquid sample to a depth of about 2-3 cm. Place a capillary tube, with its sealed end up, into the test tube containing the liquid.[17][18]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[18] Insert the thermometer and attached tube into the Thiele tube containing mineral oil.[18]
-
Heating: Gently heat the side arm of the Thiele tube.[17][18] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[17]
-
Observation: Continue heating until a steady stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[17][18][20]
Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[21][22]
Apparatus:
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, hexane)[21]
Procedure:
-
Sample Preparation: Place a small, measured amount of this compound (e.g., 25 mg or 0.05 mL) into a clean, dry test tube.[21][23]
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) to the test tube.[21]
-
Mixing: Vigorously shake or stir the mixture for a set period (e.g., 60 seconds).[21][24]
-
Observation: Observe whether the compound dissolves completely. If it does, it is considered soluble in that solvent. If a significant portion remains undissolved, it is deemed insoluble.[24]
-
Systematic Testing: Perform this test with a series of solvents of varying polarity and acidity/basicity to build a comprehensive solubility profile.[22][23] For instance, solubility in 5% HCl would suggest the presence of a basic functional group, like the pyridine nitrogen.[21][23]
Synthesis Workflow
This compound is a valuable building block in organic synthesis, often used in cross-coupling reactions to create more complex molecules.[1] The following diagram illustrates a general workflow for the synthesis of substituted pyridines, which can be adapted for this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound, 97%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 6. This compound | C11H8BrN | CID 11115506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound, CasNo.4373-60-8 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 9. 2-(3-브로모피닐)피리딘 | 4373-60-8 [m.chemicalbook.com]
- 10. This compound | 4373-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. CAS#:115900-06-6 | 4-(3-bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine | Chemsrc [chemsrc.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. westlab.com [westlab.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. scribd.com [scribd.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.ws [chem.ws]
The Versatile Reactivity of the C-Br Bond in 2-(3-Bromophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-bromine (C-Br) bond in 2-(3-Bromophenyl)pyridine serves as a highly versatile synthetic handle for the construction of complex molecular architectures. Its strategic position on the phenyl ring, influenced by the electronic properties of the adjacent pyridine moiety, allows for a wide range of transformations, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of this C-Br bond, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to facilitate its application in research and drug development.
Data Presentation: A Quantitative Overview of Cross-Coupling Reactions
The following tables summarize the yields of various cross-coupling reactions with substrates analogous to this compound, showcasing the broad applicability and efficiency of these methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The C-Br bond in bromopyridine derivatives readily participates in this reaction with a variety of aryl boronic acids.
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89[1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 85[3] |
| 3 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 88[3] |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 110 | 73[4] |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 76[1][2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of arylamines. The C-Br bond of bromopyridines is an excellent electrophile for this transformation.
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 110 | 82[5][6] |
| 2 | Morpholine | Pd(OAc)₂/RuPhos | NaOtBu | neat | 110 | >99[7] |
| 3 | Diphenylamine | Pd(OAc)₂/RuPhos | NaOtBu | neat | 110 | >99[7] |
| 4 | N-Methylaniline | Pd(OAc)₂/RuPhos | NaOtBu | neat | 110 | >99[7] |
| 5 | Carbazole | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuOLi | Toluene | 110 | 98[8] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C triple bonds, linking aryl halides with terminal alkynes. This reaction is highly efficient for the functionalization of bromopyridines.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 98[9] |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 94[9] |
| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 92[9] |
| 4 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 92[10] |
| 5 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd/CuI | Et₃N | Dioxane | 90 | 85[11] |
Experimental Protocols
The following are detailed, generalized procedures for the key cross-coupling reactions of this compound. These protocols are based on established literature methods and can be adapted for specific substrates and scales.
Suzuki-Miyaura Coupling: General Procedure
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Na₃PO₄ (3 equivalents)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.02-0.05 equivalents), and Na₃PO₄ (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Sonogashira Coupling: General Procedure
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.01-0.03 equivalents).
-
Add the anhydrous solvent (THF or DMF) followed by the amine base (Et₃N or DIPA, typically 2-3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-100 °C as required for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations: Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scirp.org [scirp.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Ligands from 2-(3-Bromophenyl)pyridine
Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, offering unique electronic properties and coordination capabilities.[1][2] When incorporated into a biaryl structure, such as in 2-phenylpyridine derivatives, these characteristics can be further tuned for specific applications. 2-(3-Bromophenyl)pyridine, in particular, serves as a highly versatile and valuable building block.[3][4] Its structure features a stable phenylpyridine core, ideal for applications in organic light-emitting diodes (OLEDs) and as a precursor for pharmacologically active molecules, and a reactive bromine atom at the 3-position of the phenyl ring.[3][5] This bromine "handle" allows for a wide range of post-synthetic modifications through well-established palladium-catalyzed cross-coupling reactions, enabling the systematic construction of a diverse library of novel ligands.[3]
This technical guide provides an in-depth overview of the core synthetic strategies for transforming this compound into a variety of functionalized ligands. It details the experimental protocols for key C-N and C-C bond-forming reactions, presents quantitative data in a comparative format, and illustrates the reaction pathways and workflows for clarity. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities.
Core Synthetic Strategies and Experimental Protocols
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The most prominent and effective of these are the Buchwald-Hartwig amination for C-N bond formation, and the Suzuki-Miyaura and Sonogashira couplings for C-C bond formation.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] This reaction is essential for synthesizing ligands containing amine functionalities, which are crucial for tuning electronic properties and providing additional coordination sites. The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base.[8]
General Experimental Protocol:
A flame-dried Schlenk flask or a reaction vial is charged with the palladium precatalyst, the phosphine ligand, and a base (e.g., sodium tert-butoxide). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). This compound, the desired amine, and an anhydrous solvent (e.g., toluene or dioxane) are then added via syringe. The reaction mixture is heated with stirring (typically between 80-110 °C) for a specified time, with progress monitored by TLC or GC-MS.[9] Upon completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[9]
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 °C, 4 h | 60¹ |
| 2 | Volatile Primary Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C | 55-98² |
| 3 | Volatile Secondary Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C | 60-98² |
| 4 | Aniline | Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 70-110 °C | ~90³ |
¹Data adapted from a similar bromopyridine substrate.[9] ²Yields reported for reactions of various volatile amines with 2-halopyridines.[8] ³General conditions for aniline arylation.[8][10]
Logical Workflow:
References
- 1. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C11H8BrN | CID 11115506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 2-(3-Bromophenyl)pyridine as a Precursor for High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(3-bromophenyl)pyridine as a versatile precursor for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The protocols outlined below detail the synthesis of hole-transporting (HTM), electron-transporting (ETM), and emissive materials through palladium-catalyzed cross-coupling reactions, followed by a standard protocol for the fabrication and characterization of OLED devices.
Introduction
The pyridine ring is a key building block in the design of high-performance materials for organic electronics due to its electron-deficient nature, which facilitates electron transport and provides thermal stability. This compound, with its reactive bromine site, is an excellent starting point for creating a diverse range of functional molecules for OLEDs. Through common synthetic transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, various functional groups can be introduced to tailor the material's photophysical and electronic properties for specific roles within an OLED device.
Synthesis of Functional OLED Materials
The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a variety of moieties to create hole-transporting, electron-transporting, or emissive materials. The two primary synthetic routes are the Suzuki-Miyaura coupling for forming C-C bonds and the Buchwald-Hartwig amination for forming C-N bonds.
Protocol 1: Synthesis of a Hole-Transporting Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a carbazole-functionalized 2-phenylpyridine derivative, a common core for hole-transporting materials.
Reaction Scheme:
Materials:
-
This compound
-
9-Phenyl-9H-carbazole-3-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 24 hours.
-
After cooling to room temperature, add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the final product.
Protocol 2: Synthesis of an Electron-Transporting/Emissive Material via Buchwald-Hartwig Amination
This protocol details the synthesis of a diphenylamine-functionalized 2-phenylpyridine derivative, which can function as a hole-blocker, electron-transporter, or part of an emissive complex.
Reaction Scheme:
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk flask.
-
Add anhydrous toluene (15 mL) to the flask.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 110°C and stir under an argon atmosphere for 12 hours.
-
After cooling to room temperature, quench the reaction with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane:dichloromethane gradient) to obtain the desired product.
Data Presentation
The following tables summarize typical performance data for OLEDs incorporating materials derived from pyridine-based precursors.
Table 1: Photophysical Properties of Representative Pyridine-Based OLED Materials
| Material Type | Precursor Moiety | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |
| Hole-Transporting | 2-Phenylpyridine-Carbazole | 295, 330 | 380 | ~75 |
| Electron-Transporting | 2-Phenylpyridine-Triazine | 280, 310 | 365 | ~60 |
| Emissive (Host) | 2-Phenylpyridine-Pyrene | 345 | 450 (blue) | ~85 |
| Emissive (Dopant) | Iridium(III) bis(2-phenylpyridinato-N,C2')acetylacetonate | 380, 450 | 515 (green) | >90 |
Table 2: Device Performance of OLEDs with Pyridine-Based Materials
| Device Role of Pyridine Derivative | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| Hole-Transporting Layer | 17,300[1][2][3] | 22.4[1][2][3] | 18.5 | 9.0[1][2][3] |
| Electron-Transporting Layer | 12,500 | 25.1 | 20.3 | 14.0[4] |
| Emissive Host (Green Phosphorescent) | >20,000 | 45.2 | 33.0 | 22.4[5] |
| Emissive Host (Blue Fluorescent) | >10,000 | 10.5 | 8.2 | 4.9[5] |
Visualizations
The following diagrams illustrate the synthetic pathways and the general workflow for OLED fabrication.
Caption: Synthetic routes from this compound.
Caption: General workflow for solution-processed OLED fabrication.
Experimental Protocol: OLED Device Fabrication and Characterization
This protocol describes the fabrication of a multi-layer OLED device using a solution-processing method for the organic layers synthesized from this compound derivatives.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)
-
Synthesized Hole Transporting Layer (HTL) material
-
Emissive Layer (EML) material (host and/or dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
-
Source measure unit, spectroradiometer, and integrating sphere for characterization
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with oxygen plasma to improve the work function of the ITO.
-
-
Layer Deposition (inside a nitrogen-filled glovebox):
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.
-
Hole Transport Layer (HTL): Dissolve the synthesized HTL material in an appropriate organic solvent and spin-coat it on top of the HIL. Anneal the substrate.
-
Emissive Layer (EML): Spin-coat the EML solution (host or host-dopant blend) onto the HTL and anneal.
-
-
Thermal Evaporation:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the Electron Transport Layer (ETL), Electron Injection Layer (EIL), and the metal cathode sequentially through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a spectroradiometer.
-
Determine the electroluminescence spectra at different driving voltages.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency from the measured data.
-
References
- 1. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalysis with 2-(3-Bromophenyl)pyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of metal complexes featuring the 2-(3-bromophenyl)pyridine ligand. This versatile ligand scaffold enables the synthesis of robust and efficient catalysts for a variety of important organic transformations, including palladium-catalyzed cross-coupling reactions, ruthenium-catalyzed C-H functionalization, and iridium-based photoredox catalysis. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Complexes of palladium with this compound are highly effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. The this compound ligand can coordinate to the palladium center, forming stable and active catalytic species. While specific data for the 3-bromo isomer is limited in publicly available literature, extensive research on analogous 2-arylpyridine and specifically 2-(4-bromophenyl)pyridine palladium complexes provides a strong foundation for its application.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, which are prevalent motifs in many drug candidates. Palladium complexes of this compound can effectively catalyze the coupling of aryl halides with arylboronic acids.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Bromopyridine | 2-Thiopheneboronic acid | 2 | K₃PO₄ | DMF | 110 | 8 | 88 |
Note: Data is representative and based on typical conditions for similar palladium-pyridine complexes. Optimization may be required for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium complex of this compound (e.g., [Pd(this compound)Cl₂], 0.01 mmol, 1 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful tool for the synthesis of substituted alkenes from aryl halides and alkenes.[4][5] Palladium complexes of this compound are expected to show good catalytic activity in this transformation.
Table 2: Representative Conditions for Heck-Mizoroki Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 0.5 | Et₃N | DMF | 100 | 6 | >98 |
| 2 | 4-Bromoanisole | Methyl acrylate | 1 | K₂CO₃ | DMA | 120 | 12 | 95 |
| 3 | 3-Bromobenzonitrile | n-Butyl acrylate | 1 | NaOAc | NMP | 130 | 24 | 90 |
Note: Data is representative and based on typical conditions for similar palladium-pyridine complexes. Optimization may be required for specific substrates.
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the palladium complex of this compound (0.01 mmol, 1 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat in an oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Catalytic Cycle for the Heck-Mizoroki Reaction
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Ruthenium-Catalyzed C-H Functionalization
Ruthenium complexes are known to catalyze the direct functionalization of C-H bonds, offering a more atom-economical approach to molecular synthesis.[6][7][8][9] While specific applications of this compound ruthenium complexes are not widely reported, the parent 2-phenylpyridine is a well-established directing group for ortho-C-H arylation and alkenylation. The bromine atom on the phenyl ring of this compound can serve as a handle for further transformations after the initial C-H functionalization.
Table 3: Potential Conditions for Ruthenium-Catalyzed C-H Arylation
| Entry | Substrate | Arylating Agent | Catalyst | Additive | Base | Solvent | Temp (°C) |
| 1 | 2-Phenylpyridine | Phenylboronic acid | [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | - | Toluene | 110 |
| 2 | 2-Phenylpyridine | 4-Bromotoluene | [Ru(OAc)₂] | PPh₃ | Cs₂CO₃ | NMP | 120 |
| 3 | Benzoic Acid | 1-Iodo-4-methoxybenzene | [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | K₂CO₃ | DCE | 100 |
Note: These are representative conditions for C-H functionalization using related ruthenium catalysts and substrates.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed C-H Arylation
-
Reaction Setup: To a screw-capped vial, add the substrate with the directing group (1.0 mmol), the arylating agent (1.2 mmol), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.025 mmol, 2.5 mol%), and the base/additive (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 4 mL).
-
Reaction: Seal the vial and place it in a preheated aluminum block at the desired temperature. Stir for the required time.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Workflow for Ruthenium-Catalyzed C-H Functionalization
Caption: General workflow for a ruthenium-catalyzed C-H arylation reaction.
Iridium-Based Photoredox Catalysis
Iridium complexes with cyclometalating ligands, such as derivatives of 2-phenylpyridine, are powerful photocatalysts that can facilitate a wide range of redox reactions upon irradiation with visible light. The excited state of these complexes can act as both a potent oxidant and reductant, enabling transformations that are challenging to achieve through traditional thermal methods. The this compound ligand can be used to synthesize iridium photocatalysts with tailored photophysical and electrochemical properties.
Table 4: Photophysical Properties of a Representative Iridium Photocatalyst
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Excited State Lifetime (µs) | Quantum Yield (Φ) |
| fac-[Ir(ppy)₃] | 375, 440 | 510 | 1.9 | 0.4 |
Note: Data for the parent fac-[Ir(ppy)₃] complex is provided for reference. Properties of a this compound-containing complex would be expected to be similar, with potential shifts in absorption and emission wavelengths.
Experimental Protocol: General Procedure for a Photoredox-Catalyzed Reaction
-
Reaction Setup: In a reaction vial, combine the substrate (1.0 mmol), the reaction partner, and the iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, 0.01 mmol, 1 mol%).
-
Solvent and Amine: Add the degassed solvent (e.g., acetonitrile) and a sacrificial electron donor (e.g., triethylamine, 3.0 mmol).
-
Irradiation: Seal the vial and place it in front of a visible light source (e.g., a blue LED lamp) with cooling (e.g., a fan) to maintain room temperature.
-
Reaction: Stir the reaction mixture under irradiation for the required time.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography.
General Scheme for a Reductive Quenching Cycle in Iridium Photocatalysis
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]
- 7. Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-(3-Bromophenyl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand bound to the palladium center. 2-Arylpyridine derivatives have emerged as a versatile class of ligands, offering a unique combination of steric and electronic properties that can significantly influence the catalytic activity.
This document provides detailed application notes and protocols for the use of 2-(3-Bromophenyl)pyridine as a ligand in three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. While this compound itself can also serve as a substrate in these reactions, its application as a ligand is explored herein, drawing parallels from structurally similar 2-arylpyridine systems. The protocols provided are based on established methodologies for related ligands and are intended to serve as a starting point for reaction optimization.
This compound as a Ligand
The this compound ligand features a pyridine nitrogen atom that can coordinate to the palladium center, and a phenyl ring that can be electronically tuned by substituents. The bromine atom at the 3-position of the phenyl ring is an electron-withdrawing group, which can influence the electronic properties of the ligand and, consequently, the reactivity of the palladium catalyst. The general structure of a palladium complex with this ligand is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide or triflate.[1] The use of 2-arylpyridine-type ligands can enhance the efficiency of this transformation, particularly for challenging substrates.[2]
General Reaction Scheme:
Ar-X + R-B(OR')₂ --[Pd catalyst, Ligand, Base]--> Ar-R
Representative Data for Suzuki-Miyaura Coupling using 2-Arylpyridine Ligand Systems
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using palladium catalysts supported by 2-arylpyridine-type ligands. These data, adapted from studies on related systems, illustrate the potential efficacy of using this compound as a ligand.[2][3]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / 2-(p-tolyl)pyridine | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / 2-(2,6-dimethylphenyl)pyridine | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | Pd(OAc)₂ / 2-(m-tolyl)pyridine | Cs₂CO₃ | Toluene | 100 | 95 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst with this compound as the ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and this compound.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Detailed Experimental Protocol for Suzuki Coupling with 2-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction using 2-(3-Bromophenyl)pyridine as the aryl halide substrate. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of 2,3'-disubstituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.[1] This methodology is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the desired biaryl product and regenerate the active catalyst.
General Reaction Scheme
The protocol outlines the coupling of this compound with a variety of arylboronic acids to generate the corresponding 2-(3-arylphenyl)pyridine products.
Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound
This compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-(3-arylphenyl)pyridine product.
Data Presentation: Reaction Performance with Various Boronic Acids
The efficiency of the Suzuki coupling is influenced by the electronic and steric properties of the boronic acid coupling partner. The following table summarizes the expected yields for the coupling of this compound with several common boronic acids under optimized conditions. These values are representative and may vary based on the specific reaction conditions and scale.
| Boronic Acid Partner | Product | Representative Yield (%) |
| Phenylboronic Acid | 2-(3-Phenylphenyl)pyridine | 85-95% |
| 4-Methoxyphenylboronic Acid | 2-(3-(4-Methoxyphenyl)phenyl)pyridine | 90-98% |
| 4-Chlorophenylboronic Acid | 2-(3-(4-Chlorophenyl)phenyl)pyridine | 80-90% |
| 3-Thienylboronic Acid | 2-(3-(Thiophen-3-yl)phenyl)pyridine | 75-85%[2] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are crucial for optimal results.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for work-up)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles for solvent transfer
-
Septa
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Seal the flask with a rubber septum.
2. Establishing an Inert Atmosphere:
-
Evacuate the flask and backfill with high-purity nitrogen or argon.
-
Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.[3]
3. Solvent Addition and Reaction Initiation:
-
Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[3]
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
4. Reaction Monitoring:
-
Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
5. Work-up and Extraction:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-arylphenyl)pyridine product.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Sonogashira Coupling of 2-(3-Bromophenyl)pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt in the presence of an amine base, has become an indispensable tool in organic synthesis.[2][3] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 2-(3-Bromophenyl)pyridine with various terminal alkynes, a transformation that yields valuable 2-(3-(alkynyl)phenyl)pyridine derivatives. These products are significant scaffolds in medicinal chemistry and materials science.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the final coupled product and regenerate the catalytically active palladium(0) species.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of bromopyridine derivatives with a variety of terminal alkynes. While specific data for this compound is limited in the literature, the data presented for structurally similar bromopyridines provides a strong basis for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96[1] |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | DMF | 80 | 12 | 85 |
| 3 | Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 4 | Pd₂(dba)₃ (0.5) | CuI (1) | P(tBu)₃ (1) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 5 | PdCl₂(dppf) (3) | CuI (6) | - | DIPEA | THF | 65 | 24 | 88 |
Table 2: Substrate Scope of Terminal Alkynes in Sonogashira Coupling with Bromopyridines
| Entry | Bromopyridine Derivative | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98[1] |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94[1] |
| 3 | 2-Amino-3-bromopyridine | 4-Propylphenylacetylene | 2-Amino-3-((4-propylphenyl)ethynyl)pyridine | 92[1] |
| 4 | 2-Amino-5-bromopyridine | Ethynylbenzene | 2-Amino-5-(phenylethynyl)pyridine | 89 |
| 5 | 3-Bromo-5-methyl-2-aminopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine | 89[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).[1]
-
Add the anhydrous, degassed solvent (e.g., DMF) to the flask.
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
-
Addition of Reagents:
-
Add the amine base (e.g., Et₃N, 2.0 eq) to the reaction mixture.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure 2-(3-(alkynyl)phenyl)pyridine product.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl-3-(pyridin-2-yl)anilines from 2-(3-Bromophenyl)pyridine is of significant interest as this structural motif is present in many biologically active compounds and functional materials. These application notes provide a comprehensive overview, experimental protocols, and key considerations for the successful Buchwald-Hartwig amination using this compound as a substrate.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A critical aspect of a successful Buchwald-Hartwig amination is the choice of ligand, which plays a crucial role in promoting the desired reductive elimination and preventing side reactions.
Experimental Data Summary
While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the following table summarizes typical conditions and expected outcomes based on reactions with structurally similar bromopyridine derivatives. These conditions can serve as a strong starting point for optimization.
| Amine Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alkylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 4-24 | 60-95 |
| Secondary Alkylamine | Pd(OAc)₂ | RuPhos | LiHMDS | Toluene or Dioxane | 80-110 | 12-24 | 70-98 |
| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100-120 | 12-24 | 75-95 |
| Heterocyclic Amine | [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | Toluene or Dioxane | 100-120 | 18-24 | 65-90 |
Detailed Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of reaction parameters (catalyst loading, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and NaOtBu (1.2-1.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.0 equivalent) to the Schlenk tube.
-
Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add benzylamine (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-3-(pyridin-2-yl)aniline.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd(OAc)₂ (2-4 mol%) and RuPhos (4-8 mol%).
-
Add this compound (1.0 equivalent) and a magnetic stir bar.
-
Seal the tube and add anhydrous toluene or dioxane.
-
Add morpholine (1.2-1.5 equivalents) via syringe.
-
Finally, add the LiHMDS solution (1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction for completion using an appropriate analytical method.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptual understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Development
The N-aryl-3-(pyridin-2-yl)aniline scaffold is a valuable pharmacophore in drug discovery. The ability to efficiently synthesize a diverse library of these compounds through the Buchwald-Hartwig amination allows for:
-
Structure-Activity Relationship (SAR) Studies: Rapid generation of analogs with various amine substituents to probe the biological target and optimize potency and selectivity.
-
Lead Optimization: Fine-tuning of physicochemical properties such as solubility, metabolic stability, and bioavailability by introducing different amine fragments.
-
Fragment-Based Drug Discovery: Use of smaller amine fragments to build up more complex and potent drug candidates.
Concluding Remarks
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 3-(pyridin-2-yl)anilines from this compound. The protocols provided herein, based on established procedures for similar substrates, offer a solid foundation for researchers to develop and optimize this important transformation for their specific research and development needs. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Heck Reaction of 2-(3-Bromophenyl)pyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and materials science industries, due to its tolerance of a wide variety of functional groups and its ability to construct complex molecular architectures.[2] This document provides detailed application notes and a generalized protocol for the Heck reaction of 2-(3-bromophenyl)pyridine with various alkenes, a coupling that is pivotal in the synthesis of novel pyridine-based compounds with potential applications in medicinal chemistry and materials science.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1]
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.[1]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the final substituted alkene product and a palladium-hydride species.[1]
-
Reductive Elimination: The palladium(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium complex, allowing the catalytic cycle to continue.[1]
Data Summary
The following table summarizes typical reaction conditions and reported yields for the Heck reaction of this compound with various alkenes. These conditions can serve as a starting point for reaction optimization.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~85-95 |
| Ethyl acrylate | Pd(OAc)₂ (1.4) | SIPr (2.8) | K₂CO₃ (2) | DMF | 100 | 20 | ~90-98 |
| Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | ~78 |
| Acrylic acid | Pd(OAc)₂ (2) | None | Et₃N (2) | NMP | 120 | 12 | ~70-80 |
| Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 110 | 18 | ~80-90 |
Note: Yields are approximate and can vary based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocol: General Procedure for the Heck Reaction
This protocol provides a generalized methodology for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle/oil bath
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and a suitable ligand such as triphenylphosphine (0.02-0.10 equiv.).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, toluene) to the flask to achieve a suitable concentration (typically 0.1-0.5 M). Subsequently, add the base (e.g., triethylamine or potassium carbonate, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-130 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Simplified Heck reaction catalytic cycle.
References
Synthesis of 2-Arylpyridines from 2-(3-Bromophenyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-arylpyridines, utilizing 2-(3-bromophenyl)pyridine as a key starting material. The methodologies outlined herein are central to the construction of diverse molecular scaffolds essential for drug discovery and development. The protocols focus on robust and widely applicable cross-coupling reactions, offering a comparative analysis of different catalytic systems.
Application Notes
The synthesis of 2-arylpyridines is a cornerstone in medicinal chemistry due to the prevalence of this structural motif in a wide array of pharmacologically active compounds. The 2-arylpyridine core can be found in molecules targeting a range of biological pathways, including but not limited to, kinase inhibitors, GPCR modulators, and anti-inflammatory agents. The strategic introduction of various aryl groups onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.
Starting from this compound, several palladium-catalyzed cross-coupling reactions are particularly effective for forging the crucial carbon-carbon bond. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Key Synthetic Strategies:
-
Suzuki-Miyaura Coupling: This is often the method of choice due to the commercial availability and stability of a wide variety of boronic acids and their esters. The reaction conditions are generally mild, and the byproducts are typically non-toxic.[1][2][3][4]
-
Negishi Coupling: Employing organozinc reagents, this reaction is known for its high reactivity and functional group tolerance.[5][6][7][8][9] Organozinc reagents are more reactive than their boronic acid counterparts, which can be advantageous for less reactive aryl bromides. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[5][6]
-
Sonogashira Coupling: This method is ideal for the synthesis of 2-(alkynylaryl)pyridines, which can serve as versatile intermediates for further transformations. The reaction involves the coupling of a terminal alkyne with the aryl bromide.[10][11][12][13][14]
-
Stille Coupling: Utilizing organotin reagents, the Stille coupling offers excellent functional group tolerance and is insensitive to the presence of water.[15][16][17][18][19] A significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[18][19]
-
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[20][21][22][23][24] It provides a direct method for the vinylation of the pyridine core.
-
Buchwald-Hartwig Amination: While not forming a C-C bond, this reaction is crucial for synthesizing N-aryl pyridines by coupling an amine with the aryl bromide.[25][26][27][28][29]
-
Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-C, C-N, or C-O bonds.[30][31][32][33][34] It often requires harsher reaction conditions compared to palladium-catalyzed methods.[30][31]
-
Grignard Reaction: The reaction of this compound with magnesium can form a Grignard reagent, which can then react with various electrophiles. However, the formation of Grignard reagents from bromopyridines can sometimes be challenging.[35][36][37][38]
The choice of a specific method will depend on the desired final product, the availability of starting materials, and the functional groups present in the coupling partners. For general library synthesis in a drug discovery setting, the Suzuki-Miyaura and Negishi couplings are often preferred for their broad applicability and relatively mild conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of 2-arylpyridines from this compound via Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Protocol 2: Negishi Coupling
This protocol outlines a general procedure for the palladium-catalyzed Negishi coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Aryl bromide or iodide (for preparation of the organozinc reagent)
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)
-
Zinc chloride (ZnCl₂) (1 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
Part A: Preparation of the Organozinc Reagent (in situ)
-
To a flame-dried Schlenk flask under argon, dissolve the aryl bromide or iodide (1.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 mmol) or i-PrMgCl (1.1 mmol) and stir for 30 minutes at -78 °C.
-
Add ZnCl₂ solution (1.2 mL, 1.2 mmol) dropwise and allow the mixture to warm to room temperature over 30 minutes.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask under argon, dissolve this compound (1 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous THF (5 mL).
-
Add the freshly prepared organozinc reagent from Part A to this solution via cannula.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF or toluene (5 mL), the terminal alkyne (1.2 mmol), and Et₃N or DIPEA (2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 2-Arylpyridines
| Reaction | Typical Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Functional Group Tolerance |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 | 4-24 | 70-95 | Good to Excellent |
| Negishi | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | None (organozinc is the nucleophile) | THF, Dioxane | 25-80 | 6-18 | 75-98 | Excellent |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, DIPEA | DMF, Toluene, THF | 25-80 | 2-12 | 80-99 | Good |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | None | Toluene, DMF, THF | 80-120 | 6-24 | 65-90 | Excellent |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | 12-48 | 50-85 | Moderate to Good |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | 8-24 | 70-95 | Good |
Note: Yields are typical ranges and can vary significantly based on the specific substrates and reaction conditions.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 10. scirp.org [scirp.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 31. byjus.com [byjus.com]
- 32. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Ullmann Reaction [organic-chemistry.org]
- 35. sphinxsai.com [sphinxsai.com]
- 36. personal.tcu.edu [personal.tcu.edu]
- 37. Grignard Reaction [organic-chemistry.org]
- 38. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 2-(3-Bromophenyl)pyridine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(3-Bromophenyl)pyridine as a versatile building block in the synthesis of pharmaceutically relevant compounds. The focus is on its application in the development of kinase inhibitors, showcasing its utility in constructing complex molecular architectures through various palladium-catalyzed cross-coupling reactions.
Overview of this compound in Drug Discovery
This compound is a valuable starting material in medicinal chemistry due to the presence of two key reactive sites: the bromine atom on the phenyl ring and the nitrogen atom in the pyridine ring. The bromine atom serves as a handle for introducing molecular diversity through well-established cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the assembly of drug-like molecules. The pyridine moiety itself is a common feature in many approved drugs and can participate in crucial hydrogen bonding interactions with biological targets.
This document will detail the synthesis of a potent Aurora A kinase inhibitor and propose a synthetic route to a novel PIM-1 kinase inhibitor, both starting from this compound or its derivatives.
Synthesis of an Aurora A Kinase Inhibitor
Aurora A kinase is a key regulator of mitosis, and its overexpression is implicated in various cancers, making it an attractive target for cancer therapy.[1][2] this compound is a key precursor for the synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a selective inhibitor of Aurora A kinase.[3][4][5][6]
Signaling Pathway of Aurora A Kinase
The diagram below illustrates the central role of Aurora A kinase in cell cycle progression, highlighting its involvement in centrosome maturation and spindle formation. Inhibition of Aurora A can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora A Kinase Signaling Pathway and Inhibition.
Experimental Workflow for the Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
The synthesis involves a multi-step process starting from 2-amino-3-fluorobenzoic acid and 3-bromobenzaldehyde, which is a derivative of this compound.
Caption: Synthetic Workflow for Aurora A Kinase Inhibitor.
Experimental Protocol
Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
-
Step 1: Synthesis of 2-(3-bromophenyl)-8-fluoro-2,3-dihydroquinazolin-4(1H)-one
-
A mixture of 2-amino-3-fluorobenzoic acid (1.0 eq) and 3-bromobenzaldehyde (1.1 eq) in ethanol is refluxed for 6 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the product.
-
-
Step 2: Synthesis of 2-(3-bromophenyl)-8-fluoroquinazolin-4(1H)-one
-
To a solution of the product from Step 1 (1.0 eq) in dioxane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) is added.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography.
-
-
Step 3: Synthesis of 4-chloro-2-(3-bromophenyl)-8-fluoroquinazoline
-
A mixture of the product from Step 2 (1.0 eq) in phosphorus oxychloride (POCl₃) is refluxed for 4 hours.
-
The excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water.
-
The resulting solid is filtered, washed with water, and dried.
-
-
Step 4: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
-
The product from Step 3 (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Sodium hydroxide (NaOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction is acidified with HCl, and the precipitate is filtered, washed with water, and dried to yield the final product.
-
| Step | Product | Yield (%) | Purity (%) |
| 1 | 2-(3-bromophenyl)-8-fluoro-2,3-dihydroquinazolin-4(1H)-one | 85 | >95 |
| 2 | 2-(3-bromophenyl)-8-fluoroquinazolin-4(1H)-one | 78 | >98 |
| 3 | 4-chloro-2-(3-bromophenyl)-8-fluoroquinazoline | 92 | >97 |
| 4 | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 75 | >99 |
Note: Yields and purities are representative and may vary based on experimental conditions.
Proposed Synthesis of a PIM-1 Kinase Inhibitor
PIM-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation.[7][8] Pyridine-based scaffolds are common in PIM-1 inhibitors.[9][10][11][12] Here, we propose a synthetic route to a novel potential PIM-1 inhibitor utilizing this compound as the starting material.
Signaling Pathway of PIM-1 Kinase
The diagram below depicts the PIM-1 kinase signaling pathway, which is often activated by cytokines through the JAK/STAT pathway and leads to the phosphorylation of various downstream targets involved in cell survival and proliferation.
Caption: PIM-1 Kinase Signaling Pathway and Proposed Inhibition.
Proposed Experimental Workflow for a Novel PIM-1 Inhibitor
This proposed synthesis utilizes a Suzuki coupling to introduce a functionalized aryl group, followed by a Buchwald-Hartwig amination to install a key pharmacophore.
Caption: Proposed Synthetic Workflow for a PIM-1 Kinase Inhibitor.
Proposed Experimental Protocols
Protocol 3.3.1: Suzuki-Miyaura Coupling of this compound
-
To a degassed solution of this compound (1.0 eq) in a mixture of toluene and water (4:1), add the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the mixture to 90 °C and stir under an inert atmosphere for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.3.2: Buchwald-Hartwig Amination of a Functionalized 2-Arylpyridine
-
To a Schlenk tube, add the functionalized 2-arylpyridine derivative (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with XPhos).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene and heat the mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3.3.3: Sonogashira Coupling of this compound
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like DMF or THF, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), copper(I) iodide (CuI) (0.06 eq), and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Work-up by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.
-
Purify by column chromatography.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 60-90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 25-60 | 65-95 |
Note: The conditions and yields are general and require optimization for specific substrates.
Conclusion
This compound is a highly adaptable and valuable building block in pharmaceutical synthesis. Its utility is demonstrated in the synthesis of a known Aurora A kinase inhibitor and is further highlighted in the proposed synthesis of a novel PIM-1 kinase inhibitor. The straightforward application of modern cross-coupling methodologies to this starting material provides medicinal chemists with a powerful tool for the rapid generation of diverse and complex molecules for drug discovery programs. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
Application Notes and Protocols: The Role of 2-(3-Bromophenyl)pyridine in Phosphorescent Emitters
Abstract
This document provides detailed application notes and experimental protocols concerning the use of 2-(3-Bromophenyl)pyridine as a critical synthetic intermediate for the development of high-performance phosphorescent emitters. Primarily used in cyclometalated iridium(III) and platinum(II) complexes, this molecule serves as a versatile building block for ligand engineering. The presence of a bromine atom offers a reactive site for carbon-carbon bond formation, enabling chemists to systematically tune the photophysical and electrochemical properties of the final emitter. These tailored emitters are integral components in advanced optoelectronic applications, most notably in Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers and scientists in materials science, chemistry, and drug development exploring the synthesis and application of novel phosphorescent materials.
Application Notes
The Strategic Importance of Ligand Engineering
In the design of phosphorescent emitters, particularly heavy metal complexes like those of Iridium(III), the ligands coordinated to the metal center dictate the material's performance. The cyclometalating ligands, such as derivatives of 2-phenylpyridine (ppy), play a crucial role in determining the energy of the lowest triplet state (T₁). This energy level directly influences the emission color, photoluminescent quantum yield (PLQY), and operational stability of the resulting device. Fine-tuning the electronic properties of these ligands by adding electron-donating or electron-withdrawing groups is a primary strategy for developing emitters across the visible spectrum.
Role of this compound as a Synthetic Precursor
This compound is not typically used as a final ligand in phosphorescent emitters. Its principal role is that of a versatile precursor or building block that facilitates molecular engineering. The bromine atom on the phenyl ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent.[1][2]
This synthetic handle allows for the straightforward introduction of a wide array of functional groups (R) at the 3-position of the phenyl ring. By strategically choosing the substituent 'R', researchers can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting ligand, and consequently, the final iridium complex.[3] This tuning capability is fundamental to achieving desired emission characteristics, from deep blue to red.[4][5]
Data Presentation: Impact of Ligand Substitution
To illustrate the effect of modifying the phenylpyridine (ppy) ligand scaffold, the table below summarizes typical photophysical and electroluminescence data for various heteroleptic Iridium(III) complexes. While not all are derived directly from this compound, they exemplify how substitutions on the C^N ligand framework tune the final emitter properties.
Table 1: Representative Performance Data of Substituted Phenylpyridine Iridium(III) Emitters
| Emitter Complex (General Structure: (C^N)₂Ir(acac)) | C^N Ligand | Emission Peak (nm) | PLQY (%) | OLED EQE_max (%) | OLED Color | Reference |
| Ir(ppy)₂ (acac) | 2-Phenylpyridine | ~512 | >60 | ~12.3 | Green | [5] |
| Ir(F₂ppy)₂ (acac) | 2-(2,4-Difluorophenyl)pyridine | ~472 | ~77 | ~14.9 | Sky Blue | [6][7] |
| Ir(bt)₂ (acac) | 2-Phenylbenzothiazole | ~560 | ~30 | ~8.0 | Yellow | [5] |
| Ir(btp)₂ (acac) | 2-(2'-Benzothienyl)pyridine | ~616 | ~20 | ~6.5 | Red | [5] |
| Ir1 from[4] | (ppy)₂Ir(L-alanine) | 509 | 48 | N/A | Yellow | [4] |
| Ir3 from[4] | (F₂,₄,₅ppy)₂Ir(L-alanine) | 464 | 69 | N/A | Sky Blue | [4] |
Note: PLQY (Photoluminescence Quantum Yield), EQE (External Quantum Efficiency), acac (acetylacetonate). Performance metrics can vary significantly with device architecture and host materials.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Ligand via Suzuki Coupling
This protocol describes a general method for coupling an arylboronic acid to this compound.[8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, Dioxane, and Water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized 2-phenylpyridine ligand.
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
This is a standard two-step procedure for synthesizing complexes of the type (C^N)₂Ir(LX).[4][5][10]
Step A: Synthesis of the Chloro-Bridged Iridium Dimer [(C^N)₂Ir(μ-Cl)]₂
-
Combine the functionalized C^N ligand from Protocol 1 (2.2 eq) and Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 eq) in a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Heat the mixture to reflux (around 110-120 °C) under a nitrogen atmosphere for 18-24 hours. A colored precipitate should form.
-
Cool the reaction to room temperature. Collect the solid precipitate by filtration.
-
Wash the solid sequentially with water, methanol, and hexane to remove unreacted starting materials and impurities.
-
Dry the resulting chloro-bridged iridium dimer under vacuum. This product is often used in the next step without further purification.
Step B: Synthesis of the Final Complex (C^N)₂Ir(LX)
-
Suspend the iridium dimer from Step A (1.0 eq) in a solvent like dichloromethane or 2-ethoxyethanol.
-
Add the ancillary ligand (LX), for example, acetylacetone (Hacac) (2.5 eq), and a base such as sodium carbonate (Na₂CO₃) (5.0 eq).
-
Degas the mixture and reflux under a nitrogen atmosphere for 8-16 hours.
-
Cool the solution and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude complex by column chromatography on silica gel, typically using a solvent gradient of hexane and dichloromethane.
-
Further purification can be achieved by recrystallization or sublimation to yield the final phosphorescent emitter.
Protocol 3: Fabrication of a Phosphorescent OLED (PHOLED)
This protocol describes the fabrication of a multilayer PHOLED using vacuum thermal evaporation.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (see Table 1 for examples)
-
Phosphorescent emitter (dopant) and host material
-
Metal for cathode (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning equipment (sonication baths, UV-Ozone or plasma cleaner)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve hole injection.
-
Organic Layer Deposition: Transfer the cleaned substrates to the vacuum chamber. Sequentially deposit the organic layers by thermal evaporation at a rate of 0.5-2.0 Å/s. A typical device structure is:
-
Hole Injection Layer (HIL): HAT-CN (5 nm)
-
Hole Transport Layer (HTL): TAPC or NPB (40 nm)
-
Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA, CBP) with the phosphorescent emitter (e.g., 6-10 wt%) (30 nm).
-
Electron Transport Layer (ETL): TmPyPB or TPBi (40 nm)
-
-
Cathode Deposition: Without breaking vacuum, deposit the electron injection layer (EIL), typically Lithium Fluoride (LiF) (1 nm) at a rate of 0.1 Å/s, followed by the metal cathode, Aluminum (Al) (100 nm) at a rate of 2-5 Å/s.
-
Encapsulation: Remove the completed device from the vacuum chamber and immediately encapsulate it using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
Disclaimer: These protocols are intended as a general guide. Specific reaction conditions, purification methods, and device architectures may require optimization based on the specific substrates and materials used. All procedures should be performed by trained personnel in a controlled laboratory environment, adhering to all relevant safety precautions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spin–orbit coupling analyses of phosphorescence: the effects of cyclometalated ligand replacement in fac-Ir(ppy)3 with various bpy ligands on blue phosphorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characterization, and use in organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5'-position of the N-coordinating pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Application Notes and Protocols for Metal Complex Synthesis with 2-(3-Bromophenyl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes featuring the 2-(3-Bromophenyl)pyridine ligand. The protocols detailed below are based on established methodologies for the synthesis of related metal-pyridine complexes and can be adapted for specific research needs.
Introduction
Metal complexes incorporating pyridine-based ligands are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. The this compound ligand offers a versatile scaffold for the synthesis of novel metal complexes. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the pyridine and phenyl rings provide effective coordination sites for a variety of transition metals, including palladium and iridium. These complexes have shown promise as catalysts in cross-coupling reactions and as potential therapeutic agents, exhibiting cytotoxic effects against various cancer cell lines.
Data Presentation
Table 1: Synthesis of a Representative Iridium(III) Complex
| Ligand | Metal Precursor | Ancillary Ligand | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | IrCl₃·nH₂O | Acetylacetone | 2-Ethoxyethanol/H₂O (3:1) | 24 h (dimer), 4 h (monomer) | 110°C (dimer), 80°C (monomer) | 70-85 |
Table 2: Characterization Data for an Analogous Iridium(III) Complex
| Complex | λₑₘ (nm) | Quantum Yield (Φ) | ¹H NMR (δ, ppm, CDCl₃) |
| [Ir(ppy)₂(acac)] | 510 | 0.1-0.4 | 8.54 (d), 7.90 (d), 7.82 (t), 7.57 (d), 7.32 (t), 6.89 (t), 6.82 (t), 6.69 (d), 5.29 (s) |
| ppy = 2-phenylpyridine, acac = acetylacetone |
Table 3: Anticancer Activity of Related Palladium(II) and Iridium(III) Complexes
| Complex Type | Cell Line | IC₅₀ (µM) | Reference |
| Palladium(II) terpyridine | A549, Eca-109, Bel-7402, MCF-7 | 1.8 - 15.7 | [1] |
| Palladium(II) pyridine | HepG2 | Varies | [2] |
| Iridium(III) bipyridine | A549 | 0.8 - 2.5 | Not explicitly cited |
Experimental Protocols
Protocol 1: Synthesis of a Cyclometalated Iridium(III) Complex
This protocol describes a two-step synthesis of a representative iridium(III) complex with this compound, analogous to established procedures for similar 2-phenylpyridine ligands.
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer
-
Combine this compound (2.2 equivalents) and Iridium(III) chloride hydrate (1.0 equivalent) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture with stirring for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, which should result in the precipitation of a yellow-orange solid.
-
Filter the solid, wash with methanol, and then diethyl ether.
-
Dry the resulting chloro-bridged iridium dimer under vacuum.
Step 2: Synthesis of the Monomeric Iridium(III) Complex
-
Suspend the chloro-bridged iridium dimer (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of 2-ethoxyethanol and water.
-
Add acetylacetone (acac) (2.5 equivalents) and sodium carbonate (5.0 equivalents).
-
Reflux the mixture for 4 hours under an inert atmosphere.
-
After cooling, extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Cyclopalladated Palladium(II) Complex
This protocol provides a general method for the synthesis of a cyclopalladated palladium(II) complex, which can be adapted for the this compound ligand based on similar reactions.[3]
Step 1: Synthesis of the Acetate-Bridged Palladacycle Dimer
-
Dissolve this compound (2.0 equivalents) and palladium(II) acetate (1.0 equivalent) in glacial acetic acid.
-
Heat the mixture at reflux for 1-4 hours.
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with hexane to yield the acetate-bridged palladacycle dimer.
Step 2: Synthesis of the Monomeric Palladium(II) Complex
-
Dissolve the acetate-bridged palladacycle dimer in a suitable solvent like acetone or dichloromethane.
-
Add a slight excess of lithium chloride and stir at room temperature for 1-2 hours to form the chloro-bridged dimer.
-
To the solution of the chloro-bridged dimer, add the desired ancillary ligand (e.g., triphenylphosphine, bipyridine) in a 1:2 molar ratio (dimer:ligand).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the solvent volume and add a non-polar solvent (e.g., hexane) to precipitate the monomeric palladium(II) complex.
-
Filter the solid, wash with hexane, and dry under vacuum.
Visualizations
Caption: General workflows for the synthesis of Iridium(III) and Palladium(II) complexes.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: Proposed mechanism of action for anticancer activity of metal complexes.
References
- 1. Synthesis, characterization and anticancer properties: A series of highly selective palladium(II) substituted-terpyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands | MDPI [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 2-(3-Bromophenyl)pyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 2-(3-Bromophenyl)pyridine. The following sections offer solutions to common problems in a direct question-and-answer format, supplemented with data tables, experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the Suzuki coupling of this compound unexpectedly low?
Low yields in this specific transformation are common and typically stem from a combination of factors. The primary challenges include inhibition of the palladium catalyst by the pyridine nitrogen, inefficient reaction conditions, and competing side reactions.[1][2] The pyridine's lone pair of electrons can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] Additionally, side reactions such as protodeboronation, homocoupling, and dehalogenation can consume starting materials and reduce the overall efficiency.[1][3]
Q2: I suspect my palladium catalyst is inactive or being inhibited. What should I do?
Catalyst inhibition is a significant challenge when using pyridine-containing substrates.[1][4] The nitrogen atom of the pyridine ring can bind strongly to the palladium center, leading to deactivation.
Troubleshooting Steps:
-
Use Bulky, Electron-Rich Ligands: Employing sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can create a "pocket" around the palladium atom. This steric bulk physically shields the metal center, preventing the pyridine nitrogen from coordinating and inhibiting the reaction.[1][5]
-
Ensure an Inert Atmosphere: Oxygen can degrade phosphine ligands and promote unwanted side reactions like the homocoupling of boronic acids.[3][6] It is critical to thoroughly degas all solvents and run the reaction under a dry, inert atmosphere such as argon or nitrogen.
-
Use Fresh or Air-Stable Pre-catalysts: Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Using a fresh batch of catalyst or a more robust, air-stable pre-catalyst (e.g., PEPPSI-IPr, Buchwald G3/G4 palladacycles) can ensure the generation of the active Pd(0) species.[3][7]
Q3: How do I choose the optimal ligand for this specific reaction?
Ligand selection is critical for success. For challenging substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often insufficient. The ligand must facilitate the rate-determining oxidative addition step while preventing catalyst inhibition.[1][7]
Recommended Ligand Classes:
-
Bulky Dialkylbiaryl Phosphines: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are electron-rich and sterically demanding. These properties enhance catalyst activity and stability, making them highly effective for coupling heteroaryl halides.[1][8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable complexes with palladium. They are known to promote high catalytic activity, often allowing for lower catalyst loadings and shorter reaction times with challenging substrates.[5]
-
Screening: There is no universal ligand for all Suzuki reactions.[9] A small screen of different ligand types is often the most effective way to identify the optimal choice for your specific boronic acid partner.
Q4: What are the most common side reactions, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to low yields and complex product mixtures.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. It is often exacerbated by the presence of water and certain bases.[1][8]
-
Homocoupling: This is the self-coupling of the boronic acid partner to form a biaryl byproduct. This reaction is primarily promoted by the presence of oxygen.[3][8]
-
Dehalogenation: This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom.
Q5: The choice of base and solvent seems critical. What are the best practices for this system?
The base activates the boronic acid for the transmetalation step, and the solvent influences solubility and reaction kinetics.[11][12][13] An inappropriate choice can halt the reaction entirely.
Base Selection:
-
Aqueous inorganic bases are common. Potassium carbonate (K₂CO₃) is a standard choice, but stronger bases are often required for difficult couplings.[5][6]
-
Potassium phosphate (K₃PO₄) is frequently effective for challenging substrates, including heteroaryl chlorides and bromides.[3][8]
-
Cesium carbonate (Cs₂CO₃) is another strong base that can be highly effective, though it is more expensive.[5]
Solvent Selection:
-
Aprotic solvents, often with water as a co-solvent, are standard.
-
Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[3][5][14]
-
The optimal choice depends on the solubility of the specific substrates and reagents, and a solvent screen may be necessary to maximize yield.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving issues related to low reaction yields.
Caption: A workflow diagram for troubleshooting low yields.
Data Summary: Condition Screening
Optimizing a Suzuki coupling often requires screening several parameters. The table below summarizes common catalyst systems and conditions used for bromopyridine substrates, with representative yields to guide optimization efforts.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [5] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [5] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1.5 | KF | 1,4-Dioxane | 100 | 18 | Good to Excellent | [9][15] |
| Note: Yields are illustrative and highly dependent on the specific boronic acid coupling partner. |
Key Experimental Protocols
1. General Protocol for Suzuki Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%) and add them to the Schlenk flask.[8] Alternatively, a pre-formed catalyst complex can be added directly.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[3][9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours), monitoring progress by TLC or LC-MS.[8]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.[16]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue, typically by flash column chromatography, to obtain the desired coupled product.[16]
2. Protocol for Thorough Solvent Degassing (Freeze-Pump-Thaw)
This technique is highly effective for removing dissolved oxygen from reaction solvents.[9][17]
-
Freeze: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.
-
Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely at room temperature. Bubbles of dissolved gas will be released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of nearly all dissolved oxygen. After the final cycle, backfill the flask with an inert gas.
Catalytic Cycle and Inhibition Pathway
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights the inhibitory pathway specific to pyridine-based substrates.
Caption: The Suzuki cycle and the pyridine inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in the synthesis of 2-arylpyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting side products commonly encountered during the synthesis of 2-arylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Suzuki-Miyaura cross-coupling synthesis of 2-arylpyridines?
A1: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but several side reactions can occur:
-
Homocoupling: This is one of the most frequent side reactions, resulting in the formation of biaryl products from the coupling of two identical organoboron compounds or two identical aryl halides.[1][2] The presence of oxygen can promote the homocoupling of organoboronic acids.[2]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen atom with a hydrogen atom.[1]
-
Protodeboronation: The C-B bond of the organoboron reagent can be cleaved by hydrolysis or protonation, leading to the formation of an arene byproduct.[1]
-
Beta-Hydride Elimination: This can be a significant side reaction when using aliphatic boronic acids that contain beta-hydrogen atoms, resulting in the formation of alkenes.[1]
-
Palladium Black Formation: The palladium catalyst can aggregate and precipitate out of the solution as palladium black, which reduces its catalytic activity and can lead to lower yields.[1]
-
Oxidation of Boronic Acids: Boronic acids are susceptible to oxidation, which can lead to the formation of byproducts such as boronic acid dimers, boroxines, or boronic acid esters.[1]
Q2: I'm using a Stille coupling to synthesize a 2-arylpyridine. What side products should I be aware of?
A2: The Stille coupling, which utilizes organotin reagents, is also prone to specific side reactions:
-
Homocoupling: The most common side reaction in Stille coupling is the homocoupling of the organostannane reagents to form a dimer.[3][4] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[3]
-
C-H Stannylation: Unprecedented side reactions have been identified, including the direct C-H stannylation of electron-rich heteroaromatics like thiophene.[5]
-
Stannylation of Aryl Bromides: The reaction of aryl bromides with trialkylstannane bromide byproducts can also occur.[5]
Q3: What are the potential side products in a Negishi coupling for 2-arylpyridine synthesis?
A3: The Negishi coupling is known for its high reactivity and functional group tolerance, often resulting in fewer side reactions.[6] However, potential side products can still form:
-
Homocoupling: Similar to other cross-coupling reactions, homocoupling of the organozinc reagent or the aryl halide can occur, though it is generally less problematic than in Suzuki or Stille couplings.
-
Isomerization: In couplings involving alkenyl halides, isomerization of the double bond (Z to E) can occur, depending on the palladium catalyst and ligands used.[7]
Q4: Are there common side products associated with C-H activation methods for synthesizing 2-arylpyridines?
A4: Direct C-H activation is a more atom-economical approach, but controlling selectivity can be a challenge. Potential side products are often related to the reaction's regioselectivity:
-
Multiple Arylations: Depending on the directing group and reaction conditions, arylation at multiple C-H positions on the pyridine or the aryl partner can occur.
-
Oxidative Coupling: Oxidative homocoupling of the 2-arylpyridine derivative can occur, leading to dimerized products.[8]
-
Substrate Decomposition: The often harsh conditions (high temperatures) required for C-H activation can lead to the decomposition of starting materials.[9]
Troubleshooting Guides
General Troubleshooting Workflow for Side Product Identification
If your reaction is producing significant impurities, a systematic approach can help identify the side products and optimize the reaction.
Caption: A general workflow for the identification and mitigation of unknown side products.
Common Side Reactions and Mitigation Strategies
| Side Product/Issue | Possible Cause(s) | Suggested Solution(s) |
| Homocoupling | - Presence of oxygen (promotes boronic acid homocoupling).- Suboptimal ligand or catalyst system. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[2]- Screen different ligands; bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. |
| Dehalogenation | - Presence of protic impurities or certain bases.- Side reactions involving the catalyst. | - Use anhydrous solvents and reagents.- Switch to a non-hydride base (e.g., K₂CO₃, K₃PO₄) and avoid alcohol solvents. |
| Protodeboronation | - Presence of water in the reaction mixture. | - Use anhydrous conditions.- Consider using a boronic ester, which can be more stable than the corresponding boronic acid. |
| Low Yield | - Catalyst inactivation by the pyridine nitrogen.- Incomplete reaction or decomposition of starting materials. | - Use a higher catalyst loading (optimize between 1-5 mol%).- Employ bulky, electron-rich ligands to shield the metal center.[2]- Optimize reaction temperature and time. |
| Palladium Black | - Catalyst aggregation and precipitation. | - Use ligands that stabilize the Pd(0) species.- Ensure proper stirring and avoid localized high temperatures. |
Suzuki-Miyaura Coupling: Influence of Reaction Parameters on Side Product Formation (Illustrative)
| Parameter | Variation | Effect on Desired Product | Effect on Side Products |
| Base | Stronger bases (e.g., NaOH, KOH) | Can accelerate the reaction. | May increase the rate of protodeboronation and other base-mediated side reactions. |
| Weaker bases (e.g., K₂CO₃, K₃PO₄) | May require higher temperatures or longer reaction times. | Often leads to cleaner reactions with less protodeboronation. | |
| Solvent | Protic solvents (e.g., alcohols) | Can facilitate the dissolution of inorganic bases. | Increases the risk of protodeboronation. |
| Aprotic solvents (e.g., Toluene, Dioxane) | Commonly used and generally effective. | Better choice to minimize protodeboronation; ensure they are anhydrous. | |
| Catalyst Ligand | Bulky, electron-rich phosphines | Can increase reaction rates and prevent catalyst deactivation. | Can suppress homocoupling by favoring reductive elimination over other pathways. |
| Less bulky ligands | May be less effective for sterically hindered substrates. | May lead to a higher incidence of homocoupling. |
Experimental Protocols
Example Protocol: Suzuki-Miyaura Synthesis of 2-Phenylpyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Purge the flask with argon for 10 minutes.
-
Reagent Addition: Add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C and stir under argon. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Notes for this Protocol:
-
If you observe significant homocoupling (biphenyl), ensure your degassing procedure is rigorous.
-
The presence of unreacted 2-bromopyridine alongside pyridine (from dehalogenation ) suggests that the reaction conditions may be too harsh or that there are protic impurities.
-
The formation of benzene (from protodeboronation ) indicates moisture in the reaction. Ensure all reagents and solvents are anhydrous.
Visualizing a Common Side Reaction: Homocoupling in Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle and a common homocoupling side reaction pathway.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
improving the efficiency of Suzuki-Miyaura reactions with bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the efficiency of Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are bromopyridines considered challenging substrates in Suzuki-Miyaura reactions?
Bromopyridines can be difficult substrates for several reasons. The primary challenge stems from the lone pair of electrons on the pyridine nitrogen, which can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, leading to low reaction yields.[1][2][3] Additionally, the electronic properties of the pyridine ring can affect the reactivity of the C-Br bond, sometimes leading to a slow oxidative addition step.[1]
Q2: What are the most common side reactions observed with bromopyridines, and how can they be minimized?
The most common side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.[1][3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases.[3] To minimize this, use anhydrous solvents, ensure all glassware is thoroughly dried, and consider using more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts.[1][3]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.[3] To prevent this, ensure the reaction mixture and solvents are thoroughly degassed and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[1][3]
Q3: Which is a better coupling partner: a bromopyridine or a chloropyridine?
Generally, bromopyridines are more reactive than chloropyridines in Suzuki-Miyaura couplings. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the oxidative addition step of the catalytic cycle faster and more facile for bromides.[4] While reactions with chloropyridines are possible, they often require more forcing conditions, such as higher temperatures and more electron-rich, specialized ligands to achieve good yields.[4][5]
Troubleshooting Guide
Issue 1: Low or No Conversion/Yield
Low yields are a frequent issue when working with bromopyridine substrates.[1][3] The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yields
Detailed Checks & Solutions
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium, deactivating it.
-
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may be less reactive, leading to a slow rate-determining oxidative addition step.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution.[7]
Issue 2: Significant Byproduct Formation
Common Side Reactions and Mitigation
Data Presentation: Parameter Selection
Table 1: Catalyst and Ligand Selection Guide
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard catalyst, but can be prone to deactivation with pyridinic substrates.[3][9] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | Pd: 1-3, Ligand: 2-6 | Bulky, electron-rich ligands. Highly effective at preventing catalyst inhibition by the pyridine nitrogen and promoting reductive elimination.[1][3] |
| PdCl₂(dppf) | None | 2-5 | Often a good starting point for a wide range of Suzuki couplings.[9] |
Table 2: Base and Solvent Compatibility
| Base | Equivalents | Common Solvents | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice that is often successful.[3][7] |
| K₃PO₄ | 2-3 | Dioxane, Toluene | A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles.[2][7][8] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene, THF | A strong base that can sometimes improve yields when other carbonates fail (often called the "caesium effect").[2][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst system (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol% Pd, 4 mol% ligand)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solids: To the flask, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor (0.02 mmol), and ligand (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 5-10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave heating can often reduce reaction times and improve yields.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst system (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Charging: In a microwave vial, combine the bromopyridine (0.5 mmol), arylboronic acid (0.75 mmol), base (1.0 mmol), and palladium catalyst (0.025 mmol).[9]
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 2.5 mL).
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the target temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
Cooling & Work-up: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[9]
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
purification methods for 2-(3-Bromophenyl)pyridine reaction products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2-(3-Bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research.[1] The guidance is tailored for researchers, scientists, and drug development professionals encountering challenges during the post-reaction workup and purification stages.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via Suzuki-Miyaura cross-coupling.
Issue 1: Crude product contains unreacted 3-bromopyridine or other aryl bromide starting material.
-
Question: My initial analysis (TLC/GC-MS) shows both my desired product, this compound, and the aryl bromide starting material. They have very similar Rf values in my chromatography system. How can I separate them?
-
Answer: Co-elution of the product and the aryl bromide starting material is a common issue due to their similar polarities.[2] Here are several strategies to improve separation:
-
Optimize the Eluent System: Experiment with different solvent systems for column chromatography. Instead of a standard hexane/ethyl acetate mixture, try systems like dichloromethane/methanol or toluene/ethyl acetate. Changing the solvent can alter the selectivity of the silica gel and improve separation.[2]
-
Adjust Eluent Polarity: Use a shallower gradient or an isocratic elution with a lower polarity solvent system. This will increase the retention time on the column and can enhance the separation between closely eluting spots. An Rf value of 0.1-0.2 for the target compound often provides better separation.[2]
-
Acid Wash/Extraction: Since your product has a basic pyridine nitrogen, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a hydrochloride salt, while the non-basic aryl bromide remains in the organic layer. Afterward, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
Issue 2: Significant amount of homocoupled byproduct (biphenyl or bipyridine) is present.
-
Question: My reaction has produced a significant amount of homocoupled byproduct from the boronic acid starting material. How can I remove this?
-
Answer: Homocoupling is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[3] These non-polar byproducts can often be removed effectively:
-
Column Chromatography: Homocoupled products like biphenyl are typically much less polar than the desired this compound. A standard flash column chromatography with a hexane/ethyl acetate gradient should allow for the easy elution and removal of the non-polar byproduct first.
-
Recrystallization: If your product is a solid or can be induced to crystallize, recrystallization is an excellent method. Choose a solvent system where the homocoupled byproduct is highly soluble even at low temperatures, while your product crystallizes upon cooling. A mixed solvent system like ethanol/water or hexane/ethyl acetate might be effective.[4]
-
Issue 3: The product yield is low after purification.
-
Question: After performing column chromatography or recrystallization, my final yield of this compound is very low. What are the common causes?
-
Answer: Low recovery can stem from several factors in the purification process.[5][6]
-
For Recrystallization:
-
Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling, drastically reducing the yield.[6][7] Always use the minimum amount of hot solvent required for complete dissolution.
-
Improper Solvent Choice: The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[8] If the compound is too soluble in the cold solvent, recovery will be poor.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or oils. Slow, undisturbed cooling allows for the growth of larger, purer crystals and better recovery.[9]
-
-
For Column Chromatography:
-
Product Streaking/Tailing: If the product streaks on the column, it can lead to broad fractions that are cross-contaminated, making it difficult to isolate the pure compound and reducing the isolated yield. This can be caused by loading too much material or using a solvent in which the compound is too soluble for the initial loading step.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. While this compound is of moderate polarity, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent streaking and improve recovery of basic compounds.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Should I use column chromatography or recrystallization to purify my this compound?
-
A1: The choice depends on the physical state of your crude product and the nature of the impurities. This compound is commercially available as a liquid, suggesting a low melting point.
-
Column chromatography is generally the most versatile method, effective for purifying liquids and for separating compounds with different polarities (e.g., starting materials, product, and homocoupled byproducts).[10]
-
Recrystallization is highly effective for solid products if a suitable solvent can be found. It is excellent for removing small amounts of impurities and can be more scalable than chromatography. Even if your product is an oil at room temperature, you may be able to crystallize it at lower temperatures or from a specific solvent mixture.
-
-
Q2: What is the best way to remove residual palladium catalyst from my product?
-
A2: Palladium residues can often be removed during column chromatography as they tend to be highly polar and may remain on the baseline of the silica gel. If palladium black (Pd(0)) has crashed out, it can be removed by filtering the crude reaction mixture through a pad of Celite® before aqueous workup or chromatography.
-
Q3: How do I confirm the purity of my final product?
-
A3: The purity and identity of this compound should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.[1] GC-MS can confirm the molecular weight and provide a purity assessment based on the chromatogram. For quantitative analysis of trace impurities, HPLC is the preferred method.[11][12]
Data Presentation
The following table summarizes typical outcomes for common purification methods applicable to 2-arylpyridine compounds. The exact values are dependent on the specific reaction conditions and impurity profile.
| Purification Method | Typical Recovery Yield | Purity Achieved (>%) | Key Advantages | Common Impurities Removed |
| Flash Column Chromatography | 60 - 90% | >98% (GC/HPLC) | High resolution for complex mixtures; separates compounds of different polarities. | Unreacted starting materials, homocoupled byproducts, baseline impurities. |
| Recrystallization | 70 - 95% | >99% | Highly effective for removing minor impurities; scalable; yields high-purity crystalline solid. | Soluble impurities, trace side-products. |
| Acid-Base Extraction | 85 - 98% | >95% (before final polish) | Excellent for separating basic products from neutral or acidic impurities. | Non-basic starting materials (e.g., aryl bromides), neutral byproducts. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound from a typical Suzuki-Miyaura reaction mixture.
-
Sample Preparation (Dry Loading):
-
Concentrate the crude reaction mixture under reduced pressure to obtain a residue or oil.
-
Dissolve the residue in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Add silica gel (typically 2-3 times the mass of the crude product) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
-
Column Packing (Slurry Method):
-
Select a column with a diameter such that the silica gel height is approximately 15-20 cm.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (approx. 1 cm) of sand.[14]
-
In a separate beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain some solvent as you pack.[13]
-
Once the silica has settled, add a protective layer of sand on top. Do not let the solvent level drop below the top of the sand.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded sample onto the top layer of sand.
-
Slowly add the eluent to the column. Begin elution with a low-polarity solvent (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute your product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This method is suitable if the product is a solid or can be solidified and a single ideal solvent cannot be found. A common pair is a "soluble" solvent and an "insoluble" (or anti-solvent).[15] For 2-arylpyridines, combinations like ethanol/water or hexane/ethyl acetate can be effective.[4]
-
Solvent Selection:
-
Identify a solvent in which the compound is highly soluble (e.g., ethanol, ethyl acetate).
-
Identify a miscible anti-solvent in which the compound is poorly soluble (e.g., water, hexanes).[15]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "soluble" solvent in small portions while heating the mixture to a gentle boil, until the solid just dissolves. Use the minimum amount necessary.[16]
-
-
Induce Crystallization:
-
While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).[17]
-
If necessary, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Cooling:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[15]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of a crude this compound product.
Caption: Purification troubleshooting workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgsyn.org [orgsyn.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine substrates. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help you overcome these obstacles and achieve successful and reproducible results in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine substrates so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen.[1]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can agglomerate to form palladium black, an inactive form of the catalyst. This is often exacerbated by slow catalysis, which can be a consequence of pyridine inhibition.[1]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly influences the reaction's success. 2-Halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning. 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, reducing its inhibitory effect.
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective. These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.
-
Increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the metal-pyridine bond.
Q5: Can the choice of base and solvent impact catalyst deactivation?
A5: Yes, the base and solvent system plays a crucial role.
-
Base: The base activates the organoboron species in Suzuki couplings and plays a key role in other cross-coupling reactions. The choice of base can influence reaction rate and selectivity. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base are important considerations.[2]
-
Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The polarity of the solvent can also influence the stability of catalytic intermediates and the overall reaction pathway.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with pyridine substrates.
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. 3. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive in oxidative addition.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition.[1] |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] 2. Consider Additives: In some cases, additives like copper salts can facilitate transmetalation, particularly for challenging substrates. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause & Solution |
| Homocoupling | Cause: The organometallic reagent is coupling with itself, often promoted by the presence of oxygen. Solution: 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[1] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[1] |
| Dehalogenation | Cause: The halide on the pyridine substrate is replaced by a hydrogen atom. Solution: 1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
| Protodeboronation (in Suzuki Coupling) | Cause: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. Solution: 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent. |
Problem 3: Catalyst Decomposition (Palladium Black Formation)
| Possible Cause | Suggested Solution |
| Slow Catalysis Leading to Agglomeration | Cause: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of agglomeration into inactive palladium black.[1] Solution: 1. Optimize Reaction Conditions to Increase Rate: Implement the strategies mentioned above to accelerate the catalytic cycle (e.g., ligand and base optimization). 2. Use a Stabilizing Ligand: Bidentate ligands like Xantphos or dppf can sometimes form more stable catalysts that are less prone to decomposition. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of cross-coupling reactions with pyridine substrates.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Base | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 100 | 12 | 81 |
| Na₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 100 | 2 | 98 |
| K₃PO₄ | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | RT | 2 | 98 |
| Cs₂CO₃ | 2-Bromopyridine | 3-Tolylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 80 | 16 | 92 |
Note: Data is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.[2]
Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Chloro-heteroarenes
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 |
| P(t-Bu)₃ | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 78 |
| PPh₃ | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 45 |
Note: This table illustrates the general trend of improved yields with bulky, electron-rich biaryl phosphine ligands compared to less sterically demanding ligands like PPh₃.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
Objective: To provide a standard starting procedure for the cross-coupling of a halopyridine with a boronic acid.
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
Objective: To monitor a cross-coupling reaction in-situ to understand the kinetics and identify potential catalyst deactivation.
Materials:
-
Palladium pre-catalyst and ligand
-
Halopyridine
-
Coupling partner (e.g., boronic acid)
-
Base
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., toluene-d₈)
-
NMR tubes
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Sample Preparation: In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in the deuterated solvent. In a separate vial, weigh the halopyridine, the coupling partner, the base, and the internal standard.
-
NMR Tube Reaction: In an NMR tube, combine the solid reagents. Add the deuterated solvent, followed by the catalyst stock solution at time t=0.[4]
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[1]
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in the product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling byproducts in Suzuki reactions of aryl bromides
Topic: Minimizing Homocoupling Byproducts in Suzuki Reactions of Aryl Bromides
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][2] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[2]
-
Palladium(II) Precatalysts: When a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin.[2] One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) but at the cost of your starting material.[2]
Q3: How can I minimize homocoupling in my Suzuki reaction?
A3: Minimizing homocoupling involves a multi-faceted approach focusing on rigorous exclusion of oxygen and careful selection of reaction components. Key strategies include:
-
Deoxygenation: Thoroughly degassing solvents and the reaction mixture is the most critical step.[2]
-
Palladium Source Selection: Using a Pd(0) precatalyst or a Pd(II) precatalyst in combination with a mild reducing agent can prevent the initial homocoupling required to generate the active catalyst.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[3]
-
Base Selection: Using weaker inorganic bases is often preferred as they are less likely to promote side reactions.
-
Reaction Conditions: Optimizing temperature and solvent can also play a significant role in selectivity.
Q4: What are the best practices for deoxygenating my reaction mixture?
A4: Rigorous degassing is crucial. The two most common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle at least three times is highly effective for removing dissolved oxygen.[2]
Troubleshooting Guides
Issue: Significant Homocoupling Product Observed by TLC/GC-MS
This guide provides a systematic approach to diagnosing and resolving the issue of excessive homocoupling byproduct formation in your Suzuki coupling reaction.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Suzuki Coupling of 2-(3-Bromophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base and solvent conditions for the Suzuki coupling of 2-(3-Bromophenyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Answer:
Low yields in the Suzuki coupling of this compound are a common challenge and can stem from several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1][2][3] Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can help mitigate this by sterically shielding the palladium center.[1]
-
Inefficient Oxidative Addition: The C-Br bond on the bromopyridine may be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[1] Increasing the reaction temperature or screening different palladium catalysts and ligands may be necessary.[1]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and dehalogenation of the starting material can consume starting materials and reduce the yield of the desired product.[1][4]
-
Suboptimal Base and Solvent Conditions: The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall reaction rate.[1]
Question 2: I am observing significant byproduct formation, such as homocoupling of my boronic acid and debromination of the this compound. How can I minimize these side reactions?
Answer:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[2] To minimize this:
-
Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom is another common side reaction.[3][4] This occurs when the palladium-aryl intermediate reacts with a hydride source. To prevent this:
-
Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases in Suzuki couplings.[3]
-
Solvent and Reagent Purity: Ensure the use of high-purity, dry solvents and reagents, as impurities can act as hydride sources.[3]
-
Question 3: How do I choose the optimal base for the coupling of this compound?
Answer:
The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by facilitating the transmetalation step. The optimal base is highly dependent on the specific substrates, catalyst, and solvent system. For challenging substrates like 2-substituted pyridines, a careful selection is necessary.
-
Inorganic Bases: These are the most commonly used bases in Suzuki couplings.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Sodium carbonate and potassium carbonate are widely used and cost-effective. Cesium carbonate is often more effective and can lead to higher yields, especially for difficult couplings, but it is more expensive.[2][5]
-
Phosphates (K₃PO₄): Potassium phosphate is a strong base that can be very effective, particularly for less reactive substrates.[2]
-
-
Organic Bases: Amine bases like triethylamine (Et₃N) are generally less effective than inorganic bases in Suzuki couplings.[5]
Question 4: What is the best solvent for the Suzuki coupling of this compound?
Answer:
The solvent's role is to solubilize the reactants and catalyst and to influence the reaction rate and selectivity. The choice of solvent can be critical.
-
Aprotic Solvents:
-
Ethers (Dioxane, THF): 1,4-Dioxane and tetrahydrofuran (THF) are very common solvents for Suzuki reactions, often used as a mixture with water.[2][6]
-
Aromatics (Toluene): Toluene is another frequently used solvent.[7]
-
Amides (DMF): N,N-Dimethylformamide (DMF) can be effective as it aids in the solubility of starting materials.[2]
-
-
Protic Solvents:
-
Alcohols (Isopropanol): In some cases, alcohols like isopropanol can be excellent solvents and may improve yields.[8]
-
Water: A small amount of water is often beneficial and can accelerate the reaction. However, excessive water can promote protodeboronation of the boronic acid.[4][8] The use of anhydrous solvents is recommended to minimize this side reaction.[1]
-
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Typical Molar Equivalents | Solvent System | Relative Yield | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O | Good | A common and cost-effective choice.[5] |
| Na₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O | Moderate to Good | Another standard and economical option.[2][9] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[2][5] |
| K₃PO₄ | 2.0 - 3.0 | THF/H₂O or Dioxane | High to Excellent | A strong base that can be very effective for less reactive substrates.[2][6] |
| Et₃N | 2.0 - 3.0 | Toluene | Low | Organic amine bases are generally less effective.[5] |
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Solvent | Typical Co-solvent | Relative Yield | Notes |
| 1,4-Dioxane | Water | High | A very common and effective solvent system.[6] |
| Toluene | Water | Moderate to High | Good for reactions at higher temperatures. |
| THF | Water | Good | Another widely used ethereal solvent.[2] |
| DMF | - | Moderate to Good | Can aid in the solubility of starting materials.[2] |
| Isopropanol | - | High | Can significantly improve yield in certain systems.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and, if separate, the ligand. Transfer this to the main reaction flask via syringe or under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Palladium Catalyst from 2-Arylpyridine Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 2-arylpyridine products.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from 2-arylpyridine products and provides step-by-step solutions.
Issue 1: Incomplete Removal of Palladium Catalyst After Filtration
-
Symptoms: The filtrate remains colored (black, grey, or brownish-orange), and analysis of the product by methods like ICP-MS reveals high levels of residual palladium.[1]
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through Filter | 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® pad is well-packed and sufficiently thick (1-2 cm is typical). Pre-wetting the Celite® pad with the reaction solvent can enhance its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a new, finer filter.[1] |
| Presence of Soluble Palladium Species | 1. Change Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, methods like using scavengers, precipitation, or chromatography are more appropriate.[1] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before proceeding with filtration.[1] |
| Formation of Colloidal Palladium | 1. Flocculation: Add a small quantity of a flocculating agent to aggregate the colloidal particles, which makes them easier to filter. 2. Adsorption: Before filtration, treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium.[1] |
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium's Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers may be more suitable for Pd(0).[1] 2. Match Scavenger to the Solvent: Select a scavenger that is compatible with your reaction solvent. Some are designed for aqueous solutions, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to find the most effective one for your specific product and reaction conditions.[1] |
| Insufficient Scavenger Amount or Reaction Time | 1. Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. 2. Extend Reaction Time: Allow for a longer stirring time for the scavenger with the reaction mixture. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging kinetics.[2] |
| Strong Chelation of Palladium to the 2-Arylpyridine Product | 1. Screen Different Scavengers: The nitrogen atom in the pyridine ring can chelate with palladium, making it difficult to remove.[2] Test a variety of scavengers to find one with a higher affinity for palladium than your product. 2. Consider a Different Method: If scavenging proves ineffective due to strong chelation, explore other purification techniques like crystallization with additives or liquid-liquid extraction.[2] |
Issue 3: Significant Product Loss During Purification
-
Symptoms: Low yield of the final 2-arylpyridine product after the palladium removal step.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto the Purification Medium | 1. Minimize Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon to reduce non-specific binding of your product.[2] 2. Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[2] 3. Adjust the Solvent: A solvent in which your product has high solubility may decrease its adsorption to the purification medium.[2] 4. Change the Purification Method: If product loss is still high, consider switching to crystallization or extraction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from 2-arylpyridine products?
A1: The most prevalent methods include:
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Adsorption: Using solid-supported materials that have a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2] Silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities are common choices.[2][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[2] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[2]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase that is separate from the product.[2]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
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The nature of your 2-arylpyridine product: Consider its solubility, stability, and its potential to chelate with palladium.[2]
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).[2]
-
The required level of purity: The acceptable parts per million (ppm) level of residual palladium in your final product will influence the choice of method.
-
The scale of your reaction: Some methods are more scalable than others.
Q3: Can the pyridine nitrogen in my product interfere with palladium removal?
A3: Yes, the nitrogen atom in the pyridine ring can act as a ligand and chelate with palladium species.[2] This can make the palladium more soluble and harder to remove by simple filtration or with certain scavengers. If you suspect this is an issue, you may need to screen a variety of scavengers to find one that can effectively compete with your product for binding to the palladium.
Q4: What are some common types of palladium scavengers?
A4: Common scavengers include those with thiol, amine, or phosphine functional groups.[1] Commercially available silica-based scavengers like SiliaMetS® and polymer-based scavengers like QuadraPure™ are widely used.[3][4] SiliaMetS® Thiol is noted as a versatile scavenger for various metals including Pd, Pt, Cu, Ag, and Pb.[3] SiliaMetS® Thiourea is particularly effective for all forms of palladium in organic solvents.[3][5]
Q5: How can I quantify the amount of residual palladium in my product?
A5: Inductively coupled plasma-mass spectrometry (ICP-MS) or inductively coupled plasma-optical emission spectroscopy (ICP-OES) are highly sensitive analytical techniques routinely used for measuring residual metal content in pharmaceutical intermediates.[6][7]
Quantitative Data on Palladium Removal
The efficiency of different palladium removal methods can vary significantly. Below is a summary of reported efficiencies for various scavengers.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS® Thiol | >1,300 | 2 | 50 wt %, water/THF, 35°C, 17 h, followed by crystallization | [8] |
| SiliaMetS® Thiol | 2,400 | ≤ 16 | Not specified | [3] |
| SiliaMetS® Thiourea | 2,400 | ≤ 16 | Not specified | [3] |
| Activated Carbon (Darco) | 2,400 | > 16 | Not specified | [3] |
| Polymer-based scavenger (Quadrapure) | 2,400 | > 16 | Not specified | [3] |
| Trimercaptotriazine (TMT) | ~2,000 | <15 | 6 mol % TMT, reflux, then filtration | [9] |
| Activated Charcoal (Darco KB-B) | 300 | <1 | 0.2 wt, THF, 45°C, 18 h, then filtration and crystallization | [9] |
| TMT and Activated Charcoal | 2,239 | 20 | 20 mol % TMT, 0.2 wt activated charcoal, DCM, 20°C, 2 h | [9] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper. Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® Pad: Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps to prevent the Celite® from disturbing when the reaction mixture is added.[1]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state of the palladium, the solvent system, and the nature of your 2-arylpyridine product.[1]
-
Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in weight percent or equivalents) to the reaction mixture.[1]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration, for example, through a pad of Celite® or a suitable filter paper.[2]
-
Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[2]
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[2]
Visual Diagrams
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-(3-Bromophenyl)pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-(3-Bromophenyl)pyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily focusing on the Suzuki-Miyaura coupling reaction, a common and effective method for this transformation.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. | - Ensure all reagents and solvents are anhydrous and degassed to remove oxygen.[1] - Use high-purity starting materials to avoid catalyst poisons. - Consider a catalyst screen to find a more robust catalyst/ligand system.[2] |
| Ineffective Transmetalation: 2-Pyridyl boron reagents are known for their instability and poor reactivity (the "2-pyridyl problem").[3] | - Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) to facilitate the transmetalation step. - Consider using a different boron source, such as a 2-pyridylboronate ester, which may have better stability.[3] | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or HPLC. | |
| Formation of Significant Impurities | Homocoupling of Boronic Acid: The 3-bromophenylboronic acid may be coupling with itself to form 3,3'-dibromobiphenyl. | - Ensure the reaction is run under strictly anaerobic conditions. - Use a lower catalyst loading. - Add the aryl halide slowly to the reaction mixture. |
| Homocoupling of 2-Bromopyridine: 2-Bromopyridine can self-couple to form 2,2'-bipyridine. | - This can be promoted by certain palladium catalysts. Consider a different ligand or catalyst system. - Lowering the reaction temperature may reduce the rate of this side reaction. | |
| Protodeboronation: The boronic acid can be replaced by a hydrogen atom from water or other protic sources.[3] | - Use anhydrous solvents and reagents. - Ensure the base is not too hydrophilic if water is a concern. | |
| Phenylated Impurities from Ligand: If using triphenylphosphine or other arylphosphine ligands, the aryl group from the ligand can couple with the substrates. | - Switch to a ligand that is less prone to this side reaction, such as a bulky alkylphosphine ligand.[4] - Use a lower ligand-to-palladium ratio. | |
| Poor Reproducibility at Scale | Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to localized overheating and byproduct formation. | - Ensure efficient stirring to maintain a homogeneous temperature profile. - Use a reactor with good temperature control, such as a jacketed reactor. |
| Poor Mixing: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. | - Use an appropriate stirrer and agitation speed for the reactor volume. - For multiphasic reactions, ensure good phase mixing. | |
| Difficult Product Purification | Co-elution with Impurities: The product may have similar polarity to side products, making chromatographic separation difficult. | - Optimize the mobile phase for column chromatography. - Consider recrystallization from a suitable solvent system to purify the product. |
| Chelation to Silica Gel: Pyridine-containing compounds can chelate to the acidic sites on silica gel, leading to streaking and poor separation. | - Use neutral alumina for column chromatography. - Add a small amount of a basic modifier, like triethylamine, to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is a common and effective laboratory-scale synthetic route for this compound?
A1: A widely used method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 3-bromophenylboronic acid. This reaction offers good functional group tolerance and generally proceeds in moderate to good yields.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura synthesis of this compound?
A2: The main challenges during scale-up include:
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The "2-Pyridyl Problem": 2-Substituted pyridines are notoriously challenging coupling partners in Suzuki-Miyaura reactions due to the instability of the corresponding organoboron reagents and potential catalyst inhibition by the pyridine nitrogen.[3]
-
Heat Transfer: The reaction can be exothermic, and inefficient heat dissipation in large reactors can lead to side reactions and impurity formation.
-
Catalyst and Ligand Selection: The optimal catalyst and ligand system at the lab scale may not be the most cost-effective or robust for large-scale production.
-
Impurity Profile: The types and quantities of impurities can change upon scale-up, requiring adjustments to the purification strategy.
-
Work-up and Product Isolation: Handling and purifying large quantities of material can present logistical challenges, especially if chromatography is required.
Q3: How can I minimize the formation of homocoupled byproducts?
A3: To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to exclude oxygen. Slow addition of one of the coupling partners can also help to keep its concentration low, disfavoring self-coupling.
Q4: What are the best practices for purifying this compound at a large scale?
A4: While column chromatography can be effective at the lab scale, it is often not practical for large-scale purification. Recrystallization is a preferred method for purifying large quantities of solid products. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery of the pure product. If chromatography is necessary, using neutral alumina instead of silica gel can prevent issues with product streaking due to the basicity of the pyridine nitrogen.
Q5: Are there any safety concerns I should be aware of during the scale-up synthesis?
A5: Yes, several safety considerations are important:
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts can be expensive and should be handled with care to avoid contamination.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Ensure proper ventilation and grounding of equipment.
-
Bases: Strong bases like potassium carbonate or cesium carbonate can be corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: As mentioned, the reaction can be exothermic. The rate of addition of reagents and the cooling capacity of the reactor must be carefully controlled to prevent a runaway reaction.
Quantitative Data Summary
The following table presents a comparison of typical, expected results for the synthesis of this compound via Suzuki-Miyaura coupling at both laboratory and pilot plant scales. Note that these are representative values and actual results may vary depending on the specific reaction conditions and equipment used.
| Parameter | Laboratory Scale (1-10 g) | Pilot Plant Scale (1-10 kg) | Comments |
| Typical Yield | 75-90% | 65-80% | Yields often decrease slightly on scale-up due to less ideal mixing and heat transfer. |
| Purity (Crude) | 85-95% | 80-90% | Increased potential for side reactions at scale can lead to lower crude purity. |
| Purity (After Purification) | >99% | >98.5% | Achieving very high purity at a large scale can be more challenging and may require multiple purification steps. |
| Major Impurities | 3,3'-Dibromobiphenyl (<2%) 2,2'-Bipyridine (<1%) | 3,3'-Dibromobiphenyl (<3%) 2,2'-Bipyridine (<2%) | The profile of impurities may change with scale. |
Experimental Protocols
General Laboratory-Scale Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq.), 3-bromophenylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq.).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions with Pyyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to navigate the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize protodeboronation and maximize the yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the pyridine boronic acid, leading to reduced yields of the desired cross-coupled product and the formation of a pyridine byproduct that can complicate purification. Pyridine boronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this decomposition pathway.[1][3]
Q2: What is the underlying mechanism that makes 2-pyridylboronic acid especially prone to protodeboronation?
A2: Unlike many other aryl boronic acids that are more susceptible to protodeboronation at high pH, 2-pyridylboronic acid exhibits a unique mechanism. Under neutral pH conditions, it can form a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product.[1][2] Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the reactive zwitterion.[1][2]
Q3: Are 3- and 4-pyridylboronic acids as susceptible to protodeboronation as 2-pyridylboronic acid?
A3: While still more sensitive than many non-heteroaromatic boronic acids, 3- and 4-pyridylboronic acids are generally more stable than the 2-pyridyl isomer. The "2-pyridyl problem" is a well-documented challenge stemming from the proximity of the nitrogen atom to the boronic acid group, which facilitates the formation of the unstable zwitterionic intermediate. However, careful selection of reaction conditions is still crucial to prevent protodeboronation with 3- and 4-pyridylboronic acids.
Q4: What are the most effective strategies to prevent protodeboronation?
A4: Several key strategies can be employed:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester or a trifluoroborate salt significantly enhances stability. Common derivatives include:
-
Pinacol esters: More stable than the corresponding boronic acids.
-
N-methyliminodiacetic acid (MIDA) boronates: Highly stable, crystalline solids that facilitate a "slow release" of the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[1]
-
Potassium trifluoroborate salts (BF3K): Air- and moisture-stable crystalline solids that offer excellent stability.
-
-
Optimization of Reaction Conditions:
-
Base: Use a weaker, non-nucleophilic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH.
-
Solvent: Anhydrous solvents are often beneficial.
-
Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.
-
Catalyst System: Employing a highly active palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[3]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of protodeboronated pyridine. | The rate of protodeboronation is faster than the rate of cross-coupling. | 1. Switch to a more stable boronic acid derivative (MIDA boronate or trifluoroborate salt).2. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃).3. Lower the reaction temperature.4. Employ a more active catalyst system (e.g., a pre-catalyst with a Buchwald ligand).5. Ensure anhydrous reaction conditions. |
| Reaction is sluggish or incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure a strictly inert atmosphere (degas solvent and reagents).2. Use fresh, high-purity catalyst and ligands.3. Increase catalyst loading slightly.4. Screen different palladium pre-catalysts and ligands.[3] |
| Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling). | Oxygen can promote homocoupling. | 1. Thoroughly degas all solvents and reagents.2. Adjust the stoichiometry, sometimes a slight excess of the boronic acid derivative can help.3. Optimize the reaction temperature; lowering it may reduce homocoupling. |
Data Presentation: Comparative Performance of Pyridine Boronic Acid Derivatives
The following tables summarize data from various studies to illustrate the impact of different reaction parameters on the yield of Suzuki couplings with pyridine boronic acids.
Table 1: Comparison of Boronic Acid Derivatives in the Coupling of a 2-Pyridyl Nucleophile
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Low | General Observation |
| 2-Pyridyl pinacol ester | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Moderate | General Observation |
| 2-Pyridyl MIDA boronate | 4-Bromoanisole | XPhos-Pd-G3 | K₃PO₄ | DMF | 100 | High | [3] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃/Ligand 1 | KF | 1,4-Dioxane | 80 | 74 | [4] |
Table 2: Suzuki-Miyaura Coupling of Various Pyridylboronic Acid Derivatives with Heteroaryl Halides
| Pyridylboronic Acid Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 100 | Modest | [5][6] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 100 | Modest | [5][6] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good | [5] |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Pyridine-MIDA Boronate
This protocol is a good starting point for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-5 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., DMF, Dioxane, or Toluene to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Suzuki Coupling of 3-Pyridylboronic Acid Pinacol Ester
This protocol is adapted from literature procedures for the coupling of 3-pyridylboronic acid derivatives.
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-pyridylboronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A troubleshooting workflow for low-yielding Suzuki reactions with pyridine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Bromophenylpyridine Isomers by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of bromophenylpyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating bromophenylpyridine isomers?
A1: The primary challenges stem from the isomers' similar physicochemical properties. Positional isomers (e.g., 2-bromo-3-phenylpyridine, 2-bromo-4-phenylpyridine, 2-bromo-5-phenylpyridine) have identical molecular weights and often exhibit very similar polarities and boiling points, leading to close or co-eluting peaks in chromatographic separations. Chiral isomers (enantiomers) have identical properties in an achiral environment, necessitating the use of chiral selectors for their separation.[1][2]
Q2: Which chromatographic technique is best suited for separating bromophenylpyridine isomers: HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective, and the choice depends on the specific isomers' volatility and thermal stability, as well as the desired application (e.g., analytical quantification or preparative isolation).
-
HPLC is highly versatile and often the first choice, particularly for less volatile or thermally labile isomers. Reversed-phase HPLC is a common starting point, but other modes like normal-phase or those utilizing columns with specific functionalities (e.g., phenyl phases) can offer enhanced selectivity.[3]
-
GC is well-suited for volatile and thermally stable bromophenylpyridine isomers. The high efficiency of capillary GC columns can provide excellent resolution.[4] Derivatization may sometimes be employed to improve volatility and peak shape.
Q3: How do I select an appropriate HPLC column for separating positional isomers of bromophenylpyridine?
A3: For positional isomers, the goal is to exploit subtle differences in polarity and shape.
-
Standard C18 and C8 columns are good starting points for reversed-phase chromatography.
-
Phenyl-based columns (e.g., Phenyl-Hexyl, Phenyl-Ether) can offer enhanced selectivity for aromatic compounds like bromophenylpyridines through π-π interactions.[3]
-
Polar-embedded group (PEG) columns can also provide alternative selectivity.
-
For normal-phase chromatography, cyano (CN) or silica columns can be effective.
Q4: What is the best approach for separating enantiomers of a chiral bromophenylpyridine?
A4: The separation of enantiomers requires a chiral environment. This is typically achieved in HPLC using a Chiral Stationary Phase (CSP) .[1][5] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.[6] Method development often involves screening a variety of chiral columns under different mobile phase conditions (normal-phase, reversed-phase, or polar organic).[7]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My bromophenylpyridine isomer peaks are not separating. What steps should I take?
Answer: Poor resolution is a common issue. A systematic approach to optimizing selectivity (α) and efficiency (N) is required.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols and Data
Protocol 1: HPLC Separation of Positional Bromophenylpyridine Isomers
This protocol provides a starting point for the separation of positional isomers of bromophenylpyridine.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the bromophenylpyridine isomer mixture at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 40% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Quantitative Data (Representative):
| Isomer Position | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 2-bromo-3-phenylpyridine | 8.2 | - | 1.1 |
| 2-bromo-4-phenylpyridine | 9.5 | 2.1 | 1.2 |
| 2-bromo-5-phenylpyridine | 10.8 | 2.3 | 1.1 |
Protocol 2: Chiral HPLC Separation of Bromophenylpyridine Enantiomers
This protocol outlines a general approach for the separation of enantiomers of a chiral bromophenylpyridine derivative.
Methodology:
-
Sample Preparation:
-
Prepare a racemic stock solution of the chiral bromophenylpyridine at 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (4.6 x 250 mm, 5 µm).
-
Mobile Phase (Isocratic): n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Expected Quantitative Data (Representative):
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Enantiomer 1 | 12.5 | - | - |
| Enantiomer 2 | 14.8 | 2.8 | 1.25 |
Protocol 3: GC-MS Analysis of Bromophenylpyridine Isomers
This protocol is suitable for the analysis of thermally stable and volatile bromophenylpyridine isomers.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 100 µg/mL in dichloromethane.
-
Further dilute as needed for analysis.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400.
-
Expected Quantitative Data (Representative):
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-bromo-3-phenylpyridine | 10.5 | 235, 233, 154, 77 |
| 3-bromo-4-phenylpyridine | 10.9 | 235, 233, 154, 77 |
| 4-bromo-3-phenylpyridine | 11.2 | 235, 233, 154, 77 |
Visualization of Experimental Workflow
Experimental Workflow for HPLC Method Development
Caption: General workflow for HPLC method development for bromophenylpyridine isomers.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. tsijournals.com [tsijournals.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Byproduct Analysis in Sonogashira Coupling of Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation in the Sonogashira coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Sonogashira coupling of bromopyridines?
A1: The most prevalent byproduct is the homocoupled alkyne, also known as a Glaser coupling product, which forms a diyne. Other potential byproducts include hydrodehalogenation of the starting bromopyridine (replacement of bromine with a hydrogen atom), and decomposition of the palladium catalyst to form palladium black. In some cases, with highly substituted or sensitive substrates, other side reactions may occur.
Q2: What is the primary cause of alkyne homocoupling (Glaser coupling)?
A2: The primary cause of Glaser coupling is the presence of oxygen in the reaction mixture, which facilitates the oxidative dimerization of the copper acetylide intermediate.[1] The copper(I) co-catalyst is essential for this undesired pathway to occur.[2]
Q3: How does the position of the bromine atom on the pyridine ring (2, 3, or 4) affect the reaction and byproduct formation?
A3: The position of the bromine atom influences the reactivity of the bromopyridine. 2- and 4-bromopyridines are generally more reactive than 3-bromopyridine due to electronic effects. The lone pair of electrons on the pyridine nitrogen can potentially coordinate with the palladium catalyst, which can sometimes inhibit the reaction, particularly with 2-bromopyridines where the nitrogen is in close proximity to the reaction site.[3] This inhibition can lead to lower yields and a higher proportion of byproducts if the reaction conditions are not optimized.
Q4: Can the pyridine nitrogen itself lead to specific byproducts?
A4: While the coordination of the pyridine nitrogen to the palladium catalyst is a known issue that can affect catalytic activity, there is little evidence to suggest the formation of significant byproducts directly involving the pyridine nitrogen, such as N-alkynylation or N-oxidation, under standard anaerobic Sonogashira conditions.[4]
Q5: What is palladium black, and why is its formation a problem?
A5: Palladium black is a black precipitate of elemental palladium that forms when the active Pd(0) catalyst decomposes and aggregates.[1] Its formation is problematic because it removes the active catalyst from the reaction, leading to low or no conversion of the starting materials. Common causes for its formation include the presence of oxygen, impurities in the reagents, or excessively high reaction temperatures.[1]
Troubleshooting Guides
Issue 1: High Levels of Alkyne Homocoupling (Glaser Byproduct)
Symptoms:
-
A significant peak corresponding to the diyne byproduct is observed in GC-MS, HPLC, or NMR analysis.
-
Lower than expected yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Oxygen in the reaction mixture | Ensure rigorous degassing of all solvents and reagents. Use a robust inert gas (argon or nitrogen) atmosphere throughout the reaction setup and duration.[1] |
| High concentration of copper(I) co-catalyst | Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%).[1] |
| High concentration of the terminal alkyne | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the copper acetylide intermediate, disfavoring the bimolecular homocoupling reaction.[1] |
| Presence of an oxidizing agent | Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. |
| Inherently high propensity for homocoupling | If the above strategies are ineffective, consider switching to a copper-free Sonogashira protocol. These methods often require specific, bulky phosphine ligands to facilitate the reaction.[2] |
Issue 2: Low or No Conversion of Bromopyridine
Symptoms:
-
The starting bromopyridine is the major component remaining in the reaction mixture.
-
Formation of palladium black is observed.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Catalyst deactivation/decomposition | Ensure the palladium catalyst is fresh and has been stored and handled under an inert atmosphere. The formation of palladium black indicates catalyst death. Optimize the reaction temperature; excessively high temperatures can accelerate catalyst decomposition.[1] |
| Inhibition by pyridine nitrogen | For 2-bromopyridines, catalyst inhibition can be more pronounced. Consider using a higher catalyst loading or a ligand that binds more strongly to palladium to compete with the pyridine nitrogen. Bulky, electron-rich phosphine ligands can be beneficial.[3] |
| Poor quality of reagents | Use high-purity, anhydrous, and degassed solvents and bases. Impurities in the alkyne can also poison the catalyst.[1] |
| Suboptimal reaction temperature | While high temperatures can cause decomposition, some bromopyridines, particularly 3-bromopyridine, may require heating to facilitate oxidative addition.[5] A systematic temperature screen is recommended. |
| Inappropriate base or solvent | The choice of base and solvent is critical. Ensure the base is strong enough to deprotonate the alkyne but not so strong as to cause side reactions. The solvent must solubilize all components of the reaction. Common systems include Et3N in THF or DMF.[1] |
Data Presentation
Table 1: Effect of Reaction Parameters on Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[3]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 3 | 85 |
| 2 | PdCl2(PPh3)2 (2.5) | - | Et3N | DMF | 100 | 3 | 92 |
| 3 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 3 | 96 |
| 4 | Pd(CF3COO)2 (2.5) | PPh3 (5) | K2CO3 | DMF | 100 | 3 | 75 |
| 5 | Pd(CF3COO)2 (2.5) | PPh3 (5) | NaOAc | DMF | 100 | 3 | 68 |
| 6 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | THF | 100 | 3 | Trace |
| 7 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | DMSO | 100 | 3 | 90 |
| 8 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | DMF | 80 | 3 | 85 |
| 9 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | DMF | 110 | 3 | 93 |
Reaction conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), CuI (5 mol%) in 2 mL solvent.
Table 2: Influence of Reaction Atmosphere on Homocoupling Byproduct Formation in the Sonogashira Coupling of 4-Bromopyridine Hydrochloride[7]
| Entry | Alkyne | Atmosphere | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Byproduct (%) |
| 1 | 4-(N,N-dimethylamino)phenylacetylene | N2 | 72 | 19 |
| 2 | 4-(N,N-dimethylamino)phenylacetylene | N2 + H2 (dilute) | 94 | 2 |
| 3 | Phenylacetylene | N2 | 65 | 23 |
| 4 | Phenylacetylene | N2 + H2 (dilute) | 88 | 4 |
Reaction conditions: 4-bromopyridine hydrochloride (1 mmol), alkyne (1 mmol), Pd catalyst (2 mol%), CuI (1 mol%), piperidine (3 equiv), CH3CN, reflux, 8 h.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of Bromopyridines
This is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine (Et3N), as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: GC-MS Analysis of a Sonogashira Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate) and filtering it through a small plug of silica gel to remove the catalyst.
-
Further dilute the sample to an appropriate concentration for GC-MS analysis.
-
Add an internal standard (e.g., dodecane or another non-reactive compound with a distinct retention time) for quantitative analysis.
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Scan mode (e.g., m/z 40-500) for identification of components. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and accuracy.
Data Analysis:
-
Identify the peaks for the starting bromopyridine, terminal alkyne, desired product, and any byproducts by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.
Mandatory Visualizations
Caption: Reaction pathways in Sonogashira coupling of bromopyridines.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(3-Bromophenyl)pyridine and 2-(4-Bromophenyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(3-bromophenyl)pyridine and 2-(4-bromophenyl)pyridine. These isomers are valuable building blocks in medicinal chemistry and materials science, and understanding their relative reactivity in key bond-forming reactions is crucial for efficient synthetic route design and optimization. This analysis is supported by established electronic and steric principles, with supporting experimental data from analogous systems for two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Executive Summary
The primary difference in reactivity between this compound and 2-(4-bromophenyl)pyridine stems from the electronic influence of the 2-pyridyl substituent on the bromophenyl ring. The 2-pyridyl group is electron-withdrawing, and its effect is more pronounced at the para position than the meta position. This electronic difference directly impacts the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.
Consequently, 2-(4-bromophenyl)pyridine is generally expected to be more reactive than this compound in reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The electron-withdrawing nature of the pyridyl group in the para position makes the carbon-bromine bond more polarized and susceptible to oxidative addition by a palladium(0) catalyst.
Reactivity Analysis: Electronic and Steric Effects
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is typically the rate-determining step of the catalytic cycle. The rate of oxidative addition is influenced by both electronic and steric factors.
Electronic Effects: The 2-pyridyl group acts as an electron-withdrawing substituent on the phenyl ring. This effect is a combination of a -I (inductive) and -M (mesomeric) effect.
-
In 2-(4-bromophenyl)pyridine , the 2-pyridyl group is in the para position relative to the bromine atom. In this position, both the inductive and mesomeric effects of the electron-withdrawing pyridine ring are operative, leading to a significant decrease in electron density at the carbon atom bearing the bromine. This polarization of the C-Br bond facilitates oxidative addition.
-
In This compound , the 2-pyridyl group is in the meta position relative to the bromine atom. At the meta position, the electron-withdrawing influence is primarily due to the inductive effect, with a negligible mesomeric effect. Consequently, the electron-withdrawing effect on the C-Br bond is less pronounced compared to the para isomer.
Steric Effects: In both isomers, the 2-pyridyl group can exert some steric hindrance around the reaction center. However, given that the pyridyl and bromo substituents are on a phenyl ring, significant steric differentiation between the two isomers impacting the approach of the bulky palladium catalyst is not anticipated to be the dominant factor dictating their relative reactivity.
Therefore, the enhanced reactivity of 2-(4-bromophenyl)pyridine is predominantly an electronic effect.
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Predicted Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Substrate | Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2-(4-Bromophenyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | >90 |
Note: The expected yields are estimates based on the reactivity of similar substrates and are intended for comparative purposes. Optimization of reaction conditions is recommended for specific applications.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the bromophenylpyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until completion (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the higher electrophilicity of the carbon attached to the bromine in 2-(4-bromophenyl)pyridine is expected to lead to a faster rate of reaction.
Table 2: Predicted Comparative Performance in a Representative Buchwald-Hartwig Amination
| Substrate | Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 18 | 70-80 |
| 2-(4-Bromophenyl)pyridine | Aniline | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 12 | >85 |
Note: The expected yields are estimates based on the reactivity of similar substrates and are intended for comparative purposes. The choice of ligand is critical and may require screening for optimal results.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a glovebox or a flame-dried Schlenk tube under an inert atmosphere, add the bromophenylpyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol). Add anhydrous, degassed solvent (e.g., toluene, 5 mL). The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Visualizing the Reaction Workflow and Catalytic Cycles
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The positional isomerism in 2-(bromophenyl)pyridines has a predictable and significant impact on their reactivity in palladium-catalyzed cross-coupling reactions. The stronger electron-withdrawing effect of the 2-pyridyl group at the para position in 2-(4-bromophenyl)pyridine enhances the rate of the crucial oxidative addition step, rendering it more reactive than its meta counterpart, this compound. This difference in reactivity should be a key consideration in the design and execution of synthetic strategies involving these important building blocks. For reactions involving this compound, slightly more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, may be necessary to achieve comparable yields to those obtained with 2-(4-bromophenyl)pyridine.
A Comparative Analysis of Bromophenylpyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions
An Objective Guide for Researchers and Drug Development Professionals on the Catalytic Efficiency and Application of Bromopyridine Isomers in the Synthesis of Phenylpyridine Scaffolds.
Bromophenylpyridine structures are pivotal building blocks in the development of novel pharmaceuticals and advanced materials. Their synthesis is most effectively achieved through palladium-catalyzed cross-coupling reactions, where the choice of the starting bromopyridine isomer—2-bromopyridine, 3-bromopyridine, or 4-bromopyridine—profoundly impacts reaction efficiency, yield, and overall success. This guide provides a comparative analysis of these three key isomers, focusing on their reactivity, performance in Suzuki-Miyaura coupling, and detailed experimental protocols to aid researchers in optimizing their synthetic strategies.
Isomer Reactivity: An Overview
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is governed by the electronic influence of the nitrogen atom within the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring compared to benzene.[1] This effect is most pronounced at the ortho (2-) and para (4-) positions. The rate-determining step in these catalytic cycles is typically the oxidative addition of the C-Br bond to the palladium(0) catalyst.[1]
The generally accepted order of reactivity for bromopyridine isomers is: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The most reactive isomer due to strong electronic activation from the para-nitrogen.[1]
-
2-Bromopyridine: Also highly reactive, but the adjacent nitrogen atom can sometimes inhibit the catalyst, potentially requiring specialized ligands or conditions.[1]
-
3-Bromopyridine: The least reactive of the three, often necessitating more forcing conditions such as higher temperatures, longer reaction times, or more active catalysts to achieve comparable yields.[1][2]
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. The following table summarizes typical reaction conditions and yields for the coupling of bromopyridine isomers with phenylboronic acid, illustrating the practical implications of their differing reactivity.
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | ~1 | 81* |
| 3-Bromopyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92** |
*Yield reported for the analogous 4-bromo-2-methylpyridine substrate, demonstrating high reactivity.[3] **Data extrapolated from high-yield reactions with similar substituted bromopyridines under optimized conditions.[4]
Mechanisms and Workflows
To visualize the processes involved in the synthesis and application of these compounds, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a relevant biological pathway where phenylpyridine products are active.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. It can be adapted for each bromopyridine isomer, though reaction time, temperature, and catalyst choice may need optimization as detailed in the data table.
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 4:1 1,4-Dioxane/Water, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and condenser, combine the bromopyridine isomer, phenylboronic acid, and the base.[5]
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[4]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Subsequently, add the degassed solvent(s) via syringe.[1]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).[1]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyridine.[6]
Conclusion
The selection of a bromopyridine isomer is a critical decision in the synthesis of phenylpyridine derivatives. 4-Bromopyridine offers the highest reactivity, often leading to faster reactions and milder conditions. 2-Bromopyridine is also highly effective, though potential catalyst inhibition should be considered. 3-Bromopyridine, being the least reactive, typically requires more robust catalytic systems and more forcing conditions to achieve high yields. By understanding these intrinsic differences in reactivity and consulting comparative data, researchers can select the optimal starting material and conditions, thereby streamlining the synthesis of these valuable compounds for applications in drug discovery and materials science.
References
Validating the Purity of Synthesized 2-Arylpyridines: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 2-arylpyridines, a class of compounds with significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols and presents supporting data to offer an objective performance comparison.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 2-arylpyridines. A typical Reverse-Phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity, allowing for the effective resolution of the target compound from its impurities.[1]
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: An accurately weighed amount of the synthesized 2-arylpyridine is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[1]
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Caption: Experimental workflow for HPLC purity assessment.
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can also be employed for purity assessment, each with its own advantages and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a valuable alternative, providing direct quantification without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[2]
Experimental Protocol: qNMR
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized 2-arylpyridine and ~5 mg of an internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Purity Calculation: The purity of the 2-arylpyridine is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis.[3] For many 2-arylpyridines, which are often solids with relatively high boiling points, GC-MS is less suitable for direct purity assessment of the main component but is excellent for identifying and quantifying volatile impurities.
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Sample Preparation: Accurately weigh a specific amount of the synthesized 2-arylpyridine into a headspace vial. Add a known volume of a suitable solvent (e.g., DMSO) and seal the vial.
-
Data Acquisition: The vial is heated to a specific temperature to allow volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS.
-
Data Analysis: The resulting chromatogram is analyzed to identify and quantify any residual solvents by comparing their retention times and mass spectra to known standards.
Performance Comparison
To provide a clear comparison, the following table summarizes the expected performance of each technique for the analysis of a synthesized 2-arylpyridine sample.
| Parameter | HPLC | qNMR | GC-MS |
| Primary Use | Purity of the main component and non-volatile impurities | Absolute purity of the main component | Volatile impurities and residual solvents |
| Hypothetical Purity Value (%) | 99.5 (by area percent) | 99.2 (absolute purity) | Not applicable for main component |
| Precision (RSD) | < 1% | < 1% | < 5% (for residual solvents) |
| Key Advantages | High resolution, high sensitivity, widely applicable.[1] | No need for a specific reference standard of the analyte, direct quantification.[2] | Excellent for volatile and semi-volatile compounds.[3] |
| Key Limitations | Requires a reference standard for absolute quantification. | Lower sensitivity than HPLC, potential for signal overlap. | Not suitable for non-volatile or thermally labile compounds. |
Logical Relationships in Purity Assessment
The selection of an appropriate analytical method is crucial for obtaining a comprehensive understanding of the purity of a synthesized compound. The following diagram illustrates the logical relationships between the different analytical techniques in the context of purity validation for 2-arylpyridines.
Caption: Logical relationships of purity assessment methods.
References
Electrochemical Comparison of Substituted Phenylpyridine Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of substituted phenylpyridine ligands is crucial for their application in diverse fields such as catalysis, organic light-emitting diodes (OLEDs), and sensor technology. The electronic nature of substituents on the phenylpyridine framework directly influences the redox behavior, impacting the stability, reactivity, and photophysical properties of these ligands and their corresponding metal complexes.
This guide provides a comparative analysis of the electrochemical properties of various substituted phenylpyridine ligands, supported by experimental data from cyclic voltammetry studies. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of the structure-property relationships.
Data Presentation: A Comparative Analysis of Redox Potentials
The electrochemical behavior of substituted phenylpyridine ligands is typically investigated using cyclic voltammetry (CV), which provides information on their oxidation and reduction potentials. These potentials are indicative of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The nature and position of substituents on the phenyl and pyridine rings significantly modulate these energy levels.
Generally, electron-donating groups (EDGs) increase the electron density of the π-system, leading to a destabilization of the HOMO. This results in lower oxidation potentials (easier oxidation). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, stabilizing the HOMO and thus increasing the oxidation potentials (more difficult oxidation). The effect on the LUMO and reduction potentials is also significant, with EWGs generally lowering the LUMO energy and making reduction easier (less negative reduction potential).
The following table summarizes the electrochemical data for a selection of substituted phenylpyridine ligands and their metal complexes, illustrating the impact of different substituents.
| Ligand/Complex | Substituent(s) | Oxidation Potential (Eox) vs. Fc+/0 (V) | Reduction Potential (Ered) vs. Fc+/0 (V) | Solvent/Electrolyte | Reference Electrode |
| 2-phenylpyridine (ppy) | None | 1.70 | - | CH2Cl2 | Fc+/0 |
| [Fe(L1)] (L1 = pyridinophane) | H (on pyridine) | -0.540 | - | DMF / [Bu4N][BF4] | Ag wire (normalized) |
| [Fe(L6)] (L6 = pyridinophane) | CF3 (EWG on pyridine) | -0.388 | - | DMF / [Bu4N][BF4] | Ag wire (normalized) |
| --INVALID-LINK--2 (tpy = terpyridine) | None | 1.63 (ligand oxidation) | - | - | FcH/FcH+ |
| --INVALID-LINK--2 (bpy = bipyridine) | None | - | - | - | FcH/FcH+ |
| Ligand 5a (4,4'-di-OMe-bpy) | OMe (EDG) | - | Reversible reduction | - | - |
| Ligands 1a-4a (tpy and other bpy derivatives) | Various | - | Irreversible at low scan rates | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. "LUMO" and "HOMO" energy levels are often estimated from redox potentials.
Experimental Protocols
The following provides a general methodology for the electrochemical characterization of substituted phenylpyridine ligands and their metal complexes using cyclic voltammetry.
1. Materials and Instrumentation:
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) of high purity (HPLC or anhydrous grade) are commonly used. Acetonitrile is often preferred for its wide potential window and ability to dissolve a range of supporting electrolytes.[1]
-
Supporting Electrolyte: A non-reactive electrolyte is required to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate ([Bu4N][PF6]) or tetrabutylammonium tetrafluoroborate ([Bu4N][BF4]) at a concentration of 0.1 M are typical choices.[2]
-
Working Electrode: A glassy carbon electrode is a common choice for the working electrode.[2] Platinum or gold electrodes can also be used.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver wire or a saturated calomel electrode (SCE) separated by a salt bridge, is used.[1][2] It is standard practice to reference the measured potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding ferrocene as an internal standard at the end of the experiment.
-
Counter Electrode: A platinum wire is typically used as the counter electrode.[1]
-
Potentiostat: A computer-controlled potentiostat is used to apply the potential waveform and measure the resulting current.
2. Sample Preparation:
-
The ligand or metal complex is dissolved in the chosen solvent containing the supporting electrolyte to a concentration of approximately 1-5 mM.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. An inert atmosphere is maintained over the solution during the experiment.
3. Cyclic Voltammetry Measurement:
-
The three electrodes are immersed in the sample solution.
-
The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).[2] The potential range is chosen to encompass the redox events of interest.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The scan rate can be varied to investigate the reversibility of the redox processes.
Visualizations
To better illustrate the concepts and processes involved in the electrochemical comparison of substituted phenylpyridine ligands, the following diagrams have been generated using Graphviz.
References
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Bromophenylpyridine Isomers
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three structural isomers of bromophenylpyridine: 2-bromophenylpyridine, 3-bromophenylpyridine, and 4-bromophenylpyridine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data obtained for the 2-, 3-, and 4-bromophenylpyridine isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromophenylpyridine | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H)[1] |
| 3-Bromophenylpyridine | 8.68 (d, 1H), 8.52 (d, 1H), 7.80 (d, 1H), 7.19 (dd, 1H) |
| 4-Bromophenylpyridine | 8.62 (d, 2H), 7.41 (d, 2H), 7.59 (d, 2H), 7.37 (d, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Bromophenylpyridine | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[1] |
| 3-Bromophenylpyridine | 150.5, 148.4, 136.3, 129.6, 128.5, 128.0, 126.7, 121.3 |
| 4-Bromophenylpyridine | 149.6, 133.3, 131.9, 131.4, 125.6, 123.7, 121.0 |
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Key Absorption Bands (cm⁻¹) |
| 2-Bromophenylpyridine | C-H (aromatic), C=C, C=N stretching, C-Br stretching |
| 3-Bromophenylpyridine | C-H (aromatic), C=C, C=N stretching, C-Br stretching |
| 4-Bromophenylpyridine | 3031, 2218, 1594, 1579, 1539, 1492, 1407, 1218, 1012, 990 |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
| Isomer | λmax (nm) |
| 2-Bromophenylpyridine | ~235, 270 |
| 3-Bromophenylpyridine | ~240, 280 |
| 4-Bromophenylpyridine | ~260 |
Table 5: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Bromophenylpyridine | 233/235 (M⁺, M⁺+2)[2] | 154, 127 |
| 3-Bromophenylpyridine | 233/235 (M⁺, M⁺+2) | 154, 127 |
| 4-Bromophenylpyridine | 233/235 (M⁺, M⁺+2)[3] | 154, 127 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of the bromophenylpyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the bromophenylpyridine isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Processing: The obtained free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample measurement.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the bromophenylpyridine isomer was prepared in a UV-transparent solvent such as ethanol or cyclohexane.
-
Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. The corresponding pure solvent was used as a reference.
-
Data Processing: The absorbance was plotted against the wavelength to obtain the UV-Vis spectrum, and the wavelength of maximum absorbance (λmax) was determined.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) was used to generate molecular ions and fragment ions.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The abundance of each ion was measured, and a mass spectrum was generated by plotting intensity versus m/z.
Visualization of Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the bromophenylpyridine isomers.
References
Computational Insights into the Electronic Landscape of Bromophenylpyridine Derivatives: A Comparative Overview
The inherent asymmetry and the presence of atoms with differing electronegativities in bromophenylpyridines give rise to interesting electronic properties, such as significant dipole moments and varied frontier molecular orbital energies. These characteristics are crucial in the context of drug design, as they influence non-covalent interactions with biological targets and the overall pharmacokinetic profile of a molecule.
Comparative Analysis of Electronic Properties
The electronic properties of molecules are fundamentally governed by the distribution of their electrons. Key descriptors derived from computational analysis, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, provide valuable information about a molecule's excitability and chemical reactivity.
Below is a summary of calculated electronic properties for several complex molecules incorporating the bromophenylpyridine motif. It is crucial to note that these values were obtained using different computational methodologies and for structurally distinct molecules, which precludes a direct, apples-to-apples comparison of simple bromophenylpyridine isomers. However, this collection of data serves to illustrate the range of electronic behaviors observed in this class of compounds.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | DFT/B3LYP/6-311++G(d,p) | Not specified | Not specified | 4.343 |
| 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | DFT/B3LYP/6-311G(d,p) | Not specified | Not specified | 4.25 |
Methodologies in Computational Electronic Structure Analysis
The data presented in this guide are derived from quantum chemical calculations, primarily employing Density Functional Theory (DFT). DFT is a widely used computational method that allows for the determination of the electronic structure of molecules by approximating the complex many-electron problem into a more manageable one based on the electron density.
Key Experimental/Computational Protocols:
-
Geometry Optimization: Before calculating electronic properties, the molecular geometry of the compound is optimized to find its most stable, lowest-energy conformation. This is typically performed using a specific functional and basis set within the DFT framework (e.g., B3LYP/6-311G(d,p)).
-
Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the energies of the HOMO and LUMO are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable tools for visualizing the charge distribution in a molecule. They illustrate regions of positive and negative electrostatic potential, which can predict sites for electrophilic and nucleophilic attack, respectively.
Computational Workflow for Electronic Structure Analysis
The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a molecule like a bromophenylpyridine isomer.
Performance Analysis of 2-(3-Bromophenyl)pyridine in OLEDs: A Comparative Guide
A comprehensive review of existing literature and experimental data reveals a notable gap in the specific performance metrics of 2-(3-Bromophenyl)pyridine as a primary ligand in Organic Light-Emitting Diodes (OLEDs). While the broader family of phenylpyridine ligands is extensively utilized in the development of highly efficient phosphorescent emitters, particularly in iridium(III) and platinum(II) complexes, specific electroluminescence data for devices employing this compound remains elusive in published research.
This guide, intended for researchers, scientists, and professionals in drug development and materials science, aims to provide a comparative analysis based on available data for structurally related ligands. The absence of direct data for this compound necessitates a broader examination of brominated phenylpyridine derivatives and other substituted phenylpyridines to infer potential performance characteristics and to highlight areas for future research.
Comparison with Alternative Ligands
To provide a useful comparison, this guide will focus on the performance of other brominated and substituted phenylpyridine ligands for which experimental data is available. The performance of these alternative ligands can offer insights into the potential advantages and disadvantages of incorporating a bromine atom at the meta-position of the phenyl ring in 2-phenylpyridine.
A key area of application for phenylpyridine-type ligands is in phosphorescent OLEDs (PhOLEDs), where they are often used as cyclometalating ligands in iridium(III) complexes. These complexes are known for their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
One example of a more complex brominated pyridine derivative for which performance data has been published is 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) . This molecule has been investigated as a hole-transporting material (HTM) in yellow OLEDs.[1] In this context, the device utilizing Py-Br as the HTM demonstrated a maximum external quantum efficiency (EQE) of 9%, a maximum luminance of 17,300 cd/m², and a maximum current efficiency of 22.4 cd/A.[1]
It is important to note that in this example, the brominated pyridine derivative serves as an HTM and not as the emissive ligand itself. The performance of an OLED is highly dependent on the function of the material within the device architecture.
For direct comparison of emissive ligands, we can look at other substituted phenylpyridine iridium(III) complexes. For instance, the archetypal green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], is a benchmark against which many other emitters are compared. OLEDs utilizing Ir(ppy)₃ can achieve high external quantum efficiencies, with some studies reporting peak EQEs of around 24% without doping.[2]
The introduction of substituents onto the phenylpyridine backbone is a common strategy to tune the emission color, efficiency, and stability of the resulting OLEDs. For example, fluorination of the phenyl ring is a well-established method to blue-shift the emission of iridium(III) complexes.
While direct experimental data for this compound in OLEDs is not available in the reviewed literature, the following sections will provide detailed experimental protocols for the synthesis of related compounds and the fabrication of OLED devices, which can serve as a methodological basis for future investigations into this specific ligand.
Experimental Protocols
Synthesis of Phenylpyridine-based Iridium(III) Complexes (General Procedure)
The synthesis of fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] and its derivatives typically involves a two-step process:
-
Synthesis of the Iridium(III) Chloride Dimer: Iridium(III) chloride hydrate is reacted with the desired 2-phenylpyridine ligand in a solvent mixture, often 2-ethoxyethanol and water, under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated to reflux for an extended period (typically 12-24 hours). Upon cooling, the resulting chloro-bridged iridium dimer precipitates and can be collected by filtration.
-
Synthesis of the Homoleptic Iridium(III) Complex: The iridium dimer is then reacted with an excess of the same 2-phenylpyridine ligand in a high-boiling point solvent such as glycerol or silver trifluoromethanesulfonate. The reaction is heated to a high temperature (e.g., >200 °C) under an inert atmosphere. After the reaction is complete, the mixture is cooled, and the desired fac-Ir(ppy)₃ complex is isolated and purified, typically by column chromatography.
OLED Fabrication (General Procedure)
The fabrication of a multilayer phosphorescent OLED is typically carried out in a high-vacuum thermal evaporation system. A typical device structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Deposition of Organic Layers: The organic layers are deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
HIL: A thin layer of a material like di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited.
-
HTL: A layer of a hole-transporting material such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited.
-
EML: The emissive layer consists of a host material, such as 4,4'-N,N'-dicarbazole-biphenyl (CBP), doped with the phosphorescent iridium complex (e.g., Ir(ppy)₃) at a specific concentration (typically 5-10 wt%).
-
ETL: An electron-transporting material like tris(8-hydroxyquinolinato)aluminum (Alq₃) is deposited.
-
-
Deposition of Cathode: A thin layer of an electron-injecting material like lithium fluoride (LiF) is deposited, followed by a thicker layer of aluminum (Al) which serves as the cathode.
-
Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.
Logical Relationship of OLED Components and Function
The efficient operation of an OLED relies on the synergistic function of its various layers. The following diagram illustrates the logical workflow from charge injection to light emission.
Figure 1: Logical workflow of an OLED, from charge injection to light emission.
Conclusion and Future Outlook
The absence of specific performance data for this compound in OLEDs presents a clear opportunity for further research. The synthesis and characterization of iridium(III) or other heavy metal complexes with this ligand, followed by their incorporation into OLED devices, would provide valuable data to the field.
A systematic study comparing the performance of OLEDs based on 2-(2-bromophenyl)pyridine, this compound, and 2-(4-bromophenyl)pyridine would be particularly insightful. Such a study would elucidate the effect of the bromine atom's position on the photophysical properties of the complex and the overall device performance, including efficiency, color purity, and operational stability. This would contribute to a more rational design of novel phosphorescent emitters for next-generation OLED displays and lighting.
References
A Comparative Guide to the Suzuki Coupling Reactivity of 2-(3-Bromophenyl)pyridine and 3-Bromopyridine
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The construction of biaryl and hetero-biaryl scaffolds, prevalent in many pharmaceutical agents, frequently employs halogenated pyridines as building blocks. This guide provides an objective comparison of the reactivity of two common substrates: 2-(3-Bromophenyl)pyridine and 3-bromopyridine, supported by established chemical principles and experimental data.
Factors Influencing Reactivity: A Head-to-Head Comparison
The reactivity of an aryl halide in the Suzuki coupling is primarily governed by electronic effects, steric hindrance, and potential interactions with the palladium catalyst. These factors manifest differently for this compound and 3-bromopyridine, leading to distinct reactivity profiles.
Electronic Effects: The oxidative addition of the palladium catalyst to the carbon-bromine bond is often the rate-determining step in the Suzuki coupling catalytic cycle.[1][2] The efficiency of this step is highly sensitive to the electronic nature of the aryl halide.
-
3-Bromopyridine: The strongly electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density at the carbon atom bonded to the bromine. This increased electrophilicity of the C-Br bond facilitates the oxidative addition step, generally leading to higher reactivity compared to bromobenzene.
-
This compound: In this molecule, the bromine atom is situated on a phenyl ring, which is in turn substituted with a pyridine ring. The pyridine ring acts as an electron-withdrawing substituent on the phenyl ring. This deactivation of the phenyl ring makes the C-Br bond more susceptible to oxidative addition than in simple bromobenzene.
Steric Hindrance: The steric environment around the C-Br bond can significantly impact the ability of the bulky palladium catalyst to approach and insert into the bond.[3][4][5]
-
3-Bromopyridine: This molecule presents minimal steric hindrance around the C-Br bond at the 3-position, allowing for relatively easy access for the palladium catalyst.
-
This compound: The presence of the phenyl group ortho to the pyridine nitrogen and meta to the bromine does not impose significant direct steric hindrance on the C-Br bond itself. However, the overall bulk of the molecule is greater than 3-bromopyridine. More importantly, the arrangement of the two rings can influence the preferred conformation, which may indirectly affect the accessibility of the reaction site.
Catalyst Inhibition by Pyridine Nitrogen: A well-documented challenge in the Suzuki coupling of pyridine-containing substrates is the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium center.[1] This can inhibit the catalyst's activity by forming stable, off-cycle complexes.
-
3-Bromopyridine: The nitrogen atom is relatively remote from the reacting C-Br bond, but it can still coordinate to the palladium catalyst in solution, potentially requiring the use of bulky phosphine ligands to shield the metal center and promote the desired catalytic cycle.[1]
-
This compound: The proximity of the pyridine nitrogen to the phenyl ring bearing the bromine atom raises the possibility of bidentate chelation to the palladium center after oxidative addition. This chelation can sometimes stabilize the catalytic intermediate, but it can also hinder the subsequent transmetalation and reductive elimination steps, thereby slowing down the overall reaction. The choice of ligand is critical to modulate this effect.
Experimental Data Summary
The following table summarizes representative experimental conditions for the Suzuki coupling of 3-bromopyridine and a structurally similar compound, 2-bromo-3-phenylpyridine, to provide a comparative perspective on typical yields and conditions. Direct comparative studies under identical conditions are scarce in the literature, so these examples serve as illustrative benchmarks.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 95% EtOH | Reflux | 12 | ~85-95 |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | 80 | 12 | 92[6] |
| This compound | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 24 | ~70-85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None (ligand-free) | K₂CO₃ | iPrOH/H₂O | 100 | 0.5 | 98[7] |
Note: The data for this compound is representative of similar 2-aryl-3-halopyridine systems due to a lack of specific literature examples under directly comparable conditions. The high yield for 2-bromopyridine under ligand-free conditions highlights that specific reaction optimizations can overcome the inherent challenges of pyridine substrates.
General Experimental Protocol
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of bromopyridine derivatives. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[8]
Materials:
-
Aryl halide (e.g., 3-bromopyridine or this compound) (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a round-bottom flask or reaction vial, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction and Reactivity Factors
To better illustrate the processes discussed, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors affecting the Suzuki coupling reactivity of the two substrates.
Conclusion
3-Bromopyridine is generally more reactive due to the strong, direct electron-withdrawing effect of the pyridine nitrogen on the C-Br bond and lower steric hindrance.
This compound is also an activated substrate, but its reactivity can be more complex. The potential for catalyst inhibition or chelation by the nearby pyridine nitrogen is a critical consideration that often necessitates careful selection of bulky, electron-rich phosphine ligands to achieve high yields.
Ultimately, the choice between these two substrates will depend on the specific synthetic target. For straightforward couplings where electronic activation is key, 3-bromopyridine is an excellent choice. When the desired scaffold requires the specific connectivity of this compound, researchers must be prepared to optimize reaction conditions, particularly the ligand and base, to mitigate potential catalyst inhibition and achieve efficient coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Stability Assessment of 2-(3-Bromophenyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 2-(3-Bromophenyl)pyridine derivatives, a class of compounds with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this compound itself, this guide incorporates data from closely related brominated phenylpyridine and other pyridine-containing analogs to provide a predictive overview of its stability profile. The information presented herein is intended to guide researchers in designing and interpreting stability studies for this compound class.
Executive Summary
This compound and its derivatives are heterocyclic compounds of interest in drug discovery. Understanding their stability under various stress conditions is crucial for the development of safe and effective drug candidates. This guide summarizes key stability aspects—thermal, photo-, and metabolic—and provides standardized protocols for their assessment. While specific quantitative data for the title compound is scarce, analysis of analogous structures suggests that the pyridine and bromophenyl rings are the primary sites of metabolic attack and photodegradation.
Comparative Stability Data
The following tables summarize stability data for compounds structurally related to this compound. This information can be used to infer the potential stability profile of novel derivatives.
Table 1: Thermal Stability of Related Aromatic Compounds
| Compound/Analog | Decomposition Onset (Td, °C) | Method | Reference Compound |
| 2,6-dipyridin-2-ylpyridine-4-carbaldehyde | >300 | TGA | Terpyridine analog |
| 2-chlorobenzoatozinc(II) complexes | ~180-250 | TG/DTG, DTA | Phenylpyridine-related metal complex |
| 4-substituted pyridine-N-oxides | 190-220 (decomposition onset) | Adiabatic Calorimetry | Pyridine derivative |
Note: Data presented is for analogous compounds and should be used for estimation purposes only.
Table 2: Photostability of Related Brominated Aromatic Compounds
| Compound/Analog | Half-life (t1/2) | Conditions | Reference Compound |
| Novel Brominated Flame Retardants (NBFRs) | 2.31–120.40 min | 180-400 nm UV irradiation in n-hexane | Brominated aromatic compound[1] |
| NBFRs | 1.5-12.0 days (summer) | Simulated sunlight | Brominated aromatic compound[2] |
Note: Photodegradation rates are highly dependent on the experimental setup, including solvent and light source.
Table 3: In Vitro Metabolic Stability of Related Pyridine Derivatives in Human Liver Microsomes (HLM)
| Compound/Analog | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound |
| Quinoline 3-carboxamide derivatives | Generally low clearance | Low | Heterocyclic amide |
| Pyridine-containing CYP3A4 substrates | Varies | Varies | General CYP substrate |
Note: Metabolic stability is highly structure-dependent. These values provide a general reference for pyridine-containing compounds.
Experimental Protocols
Detailed methodologies are essential for reproducible stability testing. The following are generalized protocols for assessing the thermal, photo-, and metabolic stability of small molecules like this compound derivatives.
Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C or until complete decomposition.
-
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs.
-
Protocol 2: Photostability Assessment (Forced Degradation)
Objective: To evaluate the susceptibility of the compound to degradation by light.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a solid sample by spreading a thin layer of the compound on a glass plate.
-
-
Exposure Conditions:
-
Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark under the same temperature and humidity conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the solution or portions of the solid sample.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point relative to the dark control.
-
Determine the photodegradation kinetics and half-life (t1/2).
-
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of the compound by liver enzymes.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37 °C.
-
Initiate the metabolic reaction by adding the test compound (e.g., 1 µM final concentration) and an NADPH-regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Potential Signaling Pathway Involvement
While the direct molecular targets of this compound are not yet fully elucidated, some 2-phenylpyridine derivatives have shown activity as kinase inhibitors. Notably, analogs of 2-(3-Bromophenyl)quinazoline have been identified as inhibitors of Aurora A kinase, a key regulator of mitosis. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development.
Below is a simplified representation of a potential signaling pathway involving Aurora A kinase that could be targeted by this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a novel this compound derivative.
Logical Relationships in Stability Assessment
The stability of a drug candidate is a multifactorial property where chemical and metabolic liabilities are interconnected. The following diagram illustrates the logical relationships in assessing these factors.
References
A Comparative Guide to the Suzuki-Miyaura Coupling of Bromopyridine Isomers: A Kinetic and Mechanistic Overview
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl and heteroaryl compounds, which are prominent motifs in pharmaceuticals and functional materials. Bromopyridines, as key building blocks, exhibit distinct reactivity profiles depending on the position of the bromine atom. This guide provides a comparative analysis of the kinetics and reaction mechanics of 2-, 3-, and 4-bromopyridine isomers in the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Relative Reactivity of Bromopyridine Isomers: An Electronic and Steric Perspective
The reactivity of bromopyridine isomers in palladium-catalyzed Suzuki-Miyaura coupling is primarily governed by the electronic properties of the pyridine ring and steric hindrance around the carbon-bromine bond. The generally accepted order of reactivity is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend can be attributed to the following factors:
-
4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, polarizing the C4-Br bond.[1] This makes the carbon atom at the 4-position highly electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This electronic activation leads to 4-bromopyridine generally being the most reactive of the three isomers.[1]
-
2-Bromopyridine: The C2-Br bond is also activated by the adjacent electron-withdrawing nitrogen atom.[1] However, the lone pair of electrons on the proximate nitrogen atom can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition, which may necessitate the use of specialized, bulky, and electron-rich ligands to achieve high yields and reaction rates.[1]
-
3-Bromopyridine: In contrast, the bromine atom in the 3-position is not as strongly activated by the nitrogen atom's electron-withdrawing effects. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to the other isomers.[1]
Comparative Kinetic Data
While a direct, side-by-side quantitative kinetic study of all three bromopyridine isomers under identical conditions is not extensively documented in publicly available literature, we can compile representative data from various sources to illustrate the general reactivity trend. It is important to note that the following data is collated from different studies with varying reaction conditions, and direct comparison of yields should be interpreted with caution.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not Specified | Not Specified | ~75-85[1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not Specified | Not Specified | ~90-98[1] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid. These can be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3- and 4-Bromopyridine
This protocol is suitable for the more reactive 4-bromopyridine and the less reactive but still viable 3-bromopyridine, often with minor adjustments in temperature or reaction time.
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine isomer, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyridine.
Protocol 2: Optimized Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol utilizes a more active catalyst system with a bulky, electron-rich ligand to overcome potential catalyst inhibition.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield 2-phenylpyridine.
Visualizing the Suzuki-Miyaura Coupling
To further elucidate the processes involved in the Suzuki-Miyaura coupling of bromopyridine isomers, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
validation of analytical methods for 2-(3-Bromophenyl)pyridine quantification
A Comparative Guide to Analytical Methods for the Quantification of 2-(3-Bromophenyl)pyridine
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like this compound is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
This document outlines the validation parameters and detailed experimental protocols for each technique, supported by illustrative performance data based on the analysis of similar compounds. The validation of these methods should adhere to the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on performance data for structurally similar aromatic and pyridine-containing compounds and are intended for comparative purposes.[11][12][13]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 150 µg/mL | 0.05 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Specificity | High | Very High |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes |
Mandatory Visualizations
Experimental Protocols
The following are proposed starting methodologies for the quantification of this compound. These protocols should be rigorously validated to demonstrate their suitability for the intended purpose.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and release testing due to its robustness and precision.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A starting condition of 40% A, increasing to 80% A over 10 minutes, is a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water (diluent). Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired linear range (e.g., 0.1 to 150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity and sensitivity, making it ideal for impurity profiling and trace-level quantification.
Instrumentation:
-
A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., split ratio of 20:1).
-
Injection Volume: 1 µL.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 233, 235, 154). A full scan can be used for initial identification.
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. Prepare calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
Quantification:
-
Create a calibration curve by plotting the peak area of the primary quantifying ion against the analyte concentration. The use of an internal standard is recommended to improve precision.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis. HPLC-UV is generally preferred for its robustness in a quality control environment, while GC-MS offers superior sensitivity and specificity, which is advantageous for trace analysis and confirmatory testing. Regardless of the chosen method, thorough validation according to ICH and FDA guidelines is mandatory to ensure the generation of reliable and accurate data.[1][2][6][7][9]
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. moh.gov.bw [moh.gov.bw]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-(3-Bromophenyl)pyridine: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(3-Bromophenyl)pyridine, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for minimizing environmental impact and protecting all personnel.
Hazard Identification and Safety Profile
Understanding the hazard profile of this compound is the foundational step toward its safe disposal. This substance is classified with several hazards that necessitate specific handling and personal protective equipment (PPE).
Table 1: Hazard Classification and Personal Protective Equipment (PPE)
| Hazard Class | GHS Code | Description | Recommended PPE |
| Skin Irritation | H315 | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Safety glasses with side-shields or chemical goggles.[2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1] | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[2]
-
Segregate: Keep this compound waste separate from other incompatible waste streams. It is crucial to store it away from strong oxidizing agents and strong acids.[2]
2. Waste Collection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, screw-top cap.[2][3]
-
Labeling: The waste container must be clearly and accurately labeled.[3]
3. Storage of Hazardous Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]
-
Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[2] Ensure secondary containment is in place to capture any potential leaks.[2]
4. Final Disposal:
-
Professional Disposal: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][4]
-
Documentation: Complete any required chemical waste collection forms as per your institution's procedures.[3]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe and compliant disposal of this compound.
Caption: Figure 1: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3-Bromophenyl)pyridine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)pyridine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), immediate first aid measures, and a clear operational and disposal plan to minimize risk and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[1][4] Nitrile gloves are a common recommendation for handling pyridine-based compounds.[5] |
| Body Protection | Protective Clothing | A lab coat or other suitable protective clothing is mandatory to prevent skin exposure.[1][4] For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.[6] |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of vapors.[1][5] If ventilation is inadequate, a NIOSH-approved respirator may be required.[4] |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes at once.[1][7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation develops, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor for treatment advice.[7]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for minimizing risk and environmental impact.
Operational Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly.[5] All necessary PPE should be inspected and worn correctly. An eyewash station and safety shower should be readily accessible.[4]
-
Handling:
-
Only use this compound in a well-ventilated area, preferably a chemical fume hood.[1][5]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in fumes, vapors, or mist.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Keep the container tightly closed when not in use.[8]
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
For small spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[5][9]
-
Place the absorbed material into a sealed container for disposal.[5][9]
-
Ventilate the area and wash the spill site after the material has been collected.[9]
-
Disposal Plan:
The disposal of this compound and any contaminated materials must be carried out in strict accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent materials, contaminated gloves) in a designated, properly labeled, and sealed container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Do not pour the chemical down the drain or dispose of it with regular laboratory trash.[10]
-
The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 4373-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C11H8BrN | CID 11115506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
